molecular formula C23H27NO4 B2870238 N-Fmoc-N-hexyl-glycine CAS No. 1374785-50-8

N-Fmoc-N-hexyl-glycine

Cat. No.: B2870238
CAS No.: 1374785-50-8
M. Wt: 381.472
InChI Key: KKOUKNUFSDJJBV-UHFFFAOYSA-N
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Description

N-Fmoc-N-hexyl-glycine is a useful research compound. Its molecular formula is C23H27NO4 and its molecular weight is 381.472. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(hexyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c1-2-3-4-9-14-24(15-22(25)26)23(27)28-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21H,2-4,9,14-16H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOUKNUFSDJJBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Fmoc-N-hexyl-glycine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated Amino Acids in Drug Discovery

In the landscape of modern drug development and peptide chemistry, N-alkylated amino acids are indispensable building blocks. Their incorporation into peptide chains offers a powerful strategy to modulate conformational properties, enhance metabolic stability, and improve membrane permeability. The N-hexyl substitution on the glycine backbone, combined with the crucial fluorenylmethyloxycarbonyl (Fmoc) protecting group, renders N-Fmoc-N-hexyl-glycine a valuable reagent for solid-phase peptide synthesis (SPPS), particularly in the construction of peptoids and other peptidomimetics.[1] This guide provides a comprehensive overview of a reliable synthetic route to this compound, underpinned by established chemical principles and practical laboratory insights.

Strategic Considerations for the Synthesis of this compound

The synthesis of this compound can be approached from two primary retrosynthetic pathways:

  • Route A: N-Alkylation of Fmoc-glycine. This strategy involves the direct alkylation of the commercially available Fmoc-glycine with a suitable hexylating agent, such as hexyl bromide.

  • Route B: Fmoc Protection of N-hexyl-glycine. This alternative route begins with the synthesis of the N-hexyl-glycine intermediate, followed by the protection of the secondary amine with Fmoc-Cl.

While both routes are chemically sound, Route B is often favored in a laboratory setting for several reasons. The initial synthesis of N-hexyl-glycine is a straightforward and high-yielding reaction.[2][3] Subsequently, the Fmoc protection of the resulting secondary amine is a well-established and generally clean transformation.[4] This step-wise approach allows for the purification of the intermediate, N-hexyl-glycine, ensuring that the final Fmoc protection step proceeds with a clean substrate, simplifying the final purification.

This guide will therefore focus on a detailed protocol for Route B.

Visualizing the Synthetic Workflow

The following diagram illustrates the key stages in the synthesis of this compound via the Fmoc protection of N-hexyl-glycine.

Synthesis_Workflow cluster_synthesis Synthesis of N-hexyl-glycine cluster_protection Fmoc Protection cluster_purification Purification and Characterization start Glycine reductive_amination Reductive Amination (Hexanal, NaBH3CN) start->reductive_amination intermediate N-hexyl-glycine reductive_amination->intermediate protection_reaction Schotten-Baumann Conditions intermediate->protection_reaction fmoc_cl Fmoc-Cl fmoc_cl->protection_reaction product This compound protection_reaction->product purification Column Chromatography product->purification characterization NMR, MS, HPLC purification->characterization final_product Pure this compound characterization->final_product Reductive_Amination Glycine Glycine (H2N-CH2-COOH) Imine Imine Intermediate [R-N=CH-R'] Glycine->Imine + Hexanal - H2O Hexanal Hexanal (CH3(CH2)4CHO) NaBH3CN NaBH3CN Product N-hexyl-glycine Imine->Product + NaBH3CN (Reduction)

Caption: The reaction mechanism for the reductive amination of glycine with hexanal.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Glycine75.077.51 g0.1
Hexanal100.1611.02 g (13.5 mL)0.11
Sodium Cyanoborohydride62.846.91 g0.11
Methanol32.04200 mL-
Acetic Acid60.05~2 mL-
Diethyl Ether74.12As needed-
Hydrochloric Acid (1M)36.46As needed-

Procedure:

  • Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 7.51 g (0.1 mol) of glycine in 200 mL of methanol. Gentle warming may be required to achieve complete dissolution.

  • Addition of Aldehyde: To the stirred solution, add 11.02 g (13.5 mL, 0.11 mol) of hexanal.

  • pH Adjustment: Carefully add glacial acetic acid dropwise to adjust the pH of the reaction mixture to approximately 6. The pH can be monitored using pH paper. This acidic condition facilitates imine formation.

  • Addition of Reducing Agent: In a separate beaker, dissolve 6.91 g (0.11 mol) of sodium cyanoborohydride in a minimal amount of methanol and add it portion-wise to the reaction mixture over 30 minutes. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).

  • Work-up:

    • Once the reaction is complete, quench the reaction by the slow addition of 1M HCl until the evolution of gas ceases.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • The resulting aqueous residue is washed three times with diethyl ether to remove any unreacted hexanal and other organic impurities.

    • The aqueous layer, containing the product as the hydrochloride salt, is then concentrated under reduced pressure to yield a crude solid.

  • Purification: The crude N-hexyl-glycine can be purified by recrystallization from a mixture of ethanol and water.

Part 2: Fmoc Protection of N-hexyl-glycine

The final step involves the protection of the secondary amine of N-hexyl-glycine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under Schotten-Baumann conditions. [4] Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-hexyl-glycine159.2115.92 g0.1
Fmoc-Cl258.6928.46 g0.11
Sodium Bicarbonate84.0121.00 g0.25
Dioxane88.11150 mL-
Water18.02150 mL-
Ethyl Acetate88.11As needed-
Hexane86.18As needed-
Hydrochloric Acid (1M)36.46As needed-

Procedure:

  • Dissolution: In a 500 mL Erlenmeyer flask, dissolve 15.92 g (0.1 mol) of N-hexyl-glycine and 21.00 g (0.25 mol) of sodium bicarbonate in a mixture of 150 mL of dioxane and 150 mL of water.

  • Addition of Fmoc-Cl: In a separate beaker, dissolve 28.46 g (0.11 mol) of Fmoc-Cl in 50 mL of dioxane. Add this solution dropwise to the vigorously stirred N-hexyl-glycine solution over a period of 1 hour at room temperature.

  • Reaction Monitoring: Allow the reaction to stir for an additional 4-6 hours. Monitor the reaction by TLC (ethyl acetate:hexane 1:1) until the starting material is consumed.

  • Work-up:

    • Pour the reaction mixture into 500 mL of ice-cold water.

    • Acidify the aqueous solution to a pH of 2-3 with 1M HCl. A white precipitate of this compound should form.

    • Extract the product with ethyl acetate (3 x 150 mL).

    • Combine the organic layers and wash with brine (2 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Alternatively, recrystallization from an ethyl acetate/hexane mixture can yield the pure product. [5]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the molecule. Expected peaks in the ¹H NMR spectrum would include signals corresponding to the hexyl chain, the glycine methylene protons, and the aromatic protons of the Fmoc group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to determine the molecular weight of the compound. The expected [M+H]⁺ ion for C₂₃H₂₇NO₄ is approximately 382.2 m/z.

  • High-Performance Liquid Chromatography (HPLC): The purity of the final product can be assessed by reverse-phase HPLC.

Troubleshooting and Expert Insights

  • Incomplete Reductive Amination: If the reductive amination stalls, ensure the pH is maintained around 6. A pH that is too low will protonate the amine, reducing its nucleophilicity, while a pH that is too high will inhibit imine formation.

  • Low Yield in Fmoc Protection: Ensure vigorous stirring during the addition of Fmoc-Cl to maintain a high interfacial area between the aqueous and organic phases. The use of fresh, high-purity Fmoc-Cl is also critical.

  • Purification Challenges: this compound is a relatively nonpolar compound. During column chromatography, a solvent system with a low polarity (e.g., starting with pure hexane and gradually increasing the ethyl acetate concentration) will provide the best separation.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound, a valuable building block for peptide and peptoid synthesis. By carefully controlling the reaction conditions and employing standard purification techniques, researchers can obtain this compound in high purity, enabling its successful application in the development of novel therapeutic agents and research tools.

References

  • CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents.
  • Preparation of N-Alkyl-N-Fmoc Amino Acids by the Oxazolidinone Method - ResearchGate. Available at: [Link]

  • Preparation and Application of an Inexpensive α-Formylglycine Building Block Compatible with Fmoc Solid-Phase Peptide Synthesis - PMC - NIH. Available at: [Link]

  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives | ACS Omega. Available at: [Link]

  • Synthetic strategy for side chain mono-N-alkylation of Fmoc-amino acids promoted by molecular sieves | Request PDF - ResearchGate. Available at: [Link]

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PubMed Central. Available at: [Link]

  • Synthetic strategy for side chain mono-N-alkylation of Fmoc-amino acids promoted by molecular sieves - PubMed. Available at: [Link]

  • This compound | C23H27NO4 | CID 137795115 - PubChem - NIH. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • Solid-state 15 N CP NMR spectra of glycine (26368 scans, 1 ms contact time, 2 s recycle delay)... - ResearchGate. Available at: [Link]

  • Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Available at: [Link]

  • 6 Synthesis of N-Alkyl Amino Acids - Monash. Available at: [Link]

  • Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • Photoredox Catalyzed Oxidative C-H Alkylation of Glycine Derivatives with 4-alkyl-1,4-dihydropyridines - Kyung Hee University. Available at: [Link]

  • Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Photoredox-Catalyzed Oxidative C–H Alkylation of Glycine Derivatives with 4-Alkyl-1,4-dihydropyridines | Request PDF - ResearchGate. Available at: [Link]

  • Asymmetric Synthesis of N‐Fmoc‐(S)‐7‐aza‐tryptophan via Alkylation of Chiral Nucleophilic Glycine Equivalent - ResearchGate. Available at: [Link]

  • Variable temperature NMR characterization of a-glycine. Available at: [Link]

  • Peptide purification using the chemoselective reaction between N-(methoxy)glycine and isothiocyanato-functionalized resin - ResearchGate. Available at: [Link]

  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC. Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis - Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Supporting Information for “Ultra-wideline N Solid-State NMR as a Method of Differentiating Polymorphs: Glycine as a Case Stud. Available at: [Link]

  • Green Chemistry - In situ Fmoc removal. Available at: [Link]

  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC - PubMed Central. Available at: [Link]

  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media - The Royal Society of Chemistry. Available at: [Link]

  • The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future | Australian Journal of Chemistry | ConnectSci. Available at: [Link]

  • Reductive alkylation of an amino acid - ResearchGate. Available at: [Link]

  • Glycine as a 13 C CPMAS Setup Sample - University of Ottawa NMR Facility Blog. Available at: [Link]

  • Variable temperature NMR characterization of α-glycine | Request PDF - ResearchGate. Available at: [Link]

Sources

Technical Guide: The Role of N-hexyl Group in N-Fmoc-N-hexyl-glycine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Fmoc-N-hexyl-glycine (Fmoc-Nhex-Gly) represents a critical monomer in the synthesis of peptoids (poly-N-substituted glycines). Unlike traditional amino acids where the side chain is attached to the


-carbon, this building block features a hexyl chain attached to the backbone nitrogen. This structural shift eliminates the amide proton, serving two primary functions in drug design: enhanced membrane permeability  via lipophilic shielding and proteolytic resistance  by removing the scissile hydrogen bond donor required by many proteases.

This guide details the physicochemical impact of the N-hexyl group, the conformational heterogeneity it introduces, and the specific solid-phase synthesis (SPPS) protocols required to overcome the steric hindrance inherent to N-substituted residues.

Molecular Architecture & Physicochemical Impact[1]

The N-hexyl group acts as a "lipophilic spear," fundamentally altering the behavior of the glycine backbone.

The "N-Alkylation Effect"

In standard peptides, the amide backbone provides hydrogen bond donors (NH) that solvate well in water but impede passive membrane diffusion. The N-hexyl substitution in Fmoc-Nhex-Gly:

  • Abolishes the H-bond Donor: The nitrogen is tertiary. This prevents the formation of standard

    
    -helices or 
    
    
    
    -sheets stabilized by backbone H-bonds.
  • Increases Lipophilicity: The 6-carbon alkyl chain significantly raises the LogP, facilitating interaction with the lipid bilayer.

  • Induces Flexibility: Without the constraints of the

    
    -carbon chiral center, the backbone is achiral and intrinsically flexible, though restricted by steric clashes from the N-substituent.
    
Comparative Metrics: Peptide vs. Peptoid Residue[2]
FeatureL-Leucine (Peptide)N-hexyl-glycine (Peptoid)Impact on Drug Design
Side Chain Position

-Carbon
Backbone NitrogenN-sub removes H-bond donor.[1]
Chirality L-StereocenterAchiralEliminates racemization concerns during synthesis.
Protease Stability Low (Trypsin/Chymotrypsin)High (Complete Resistance)Extends in vivo half-life.
Conformation Trans-amide favoredCis/Trans EquilibriumIncreases conformational heterogeneity.
Membrane Entry Carrier-mediated / EndocytosisPassive DiffusionImproves oral bioavailability.

Conformational Dynamics: The Amide Switch

A critical challenge in using this compound is the cis/trans isomerism of the tertiary amide bond. Unlike secondary amides (peptides) which overwhelmingly favor the trans (


) conformation due to sterics, N-alkylated amides exist in a thermodynamic equilibrium between cis and trans states.
Mechanism of Isomerism

The steric bulk of the N-hexyl group clashes with the carbonyl oxygen (in trans) and the preceding


-carbon (in cis). This equilibrium dictates the folding of the peptoid polymer.

ConformationalDynamics Trans Trans-Amide (Elongated Chain) Cis Cis-Amide (Turn/Helix Inducer) Trans->Cis K_iso ~ 1.0 (Slow Exchange) Steric Steric Clash: Hexyl vs Carbonyl Steric->Trans Destabilizes Solvent Solvent Influence (Polar vs Non-polar) Solvent->Cis Stabilizes in Polar Solvents

Figure 1: The cis/trans equilibrium of the N-hexyl amide bond.[2] Unlike peptides (trans-dominant), the N-hexyl group forces a population mixture, impacting secondary structure.

Synthesis Strategy: Monomer vs. Submonomer

Researchers have two routes to introduce the N-hexyl residue. This guide focuses on the Monomer Route (using this compound) as it offers superior purity control compared to the Submonomer method.

The Monomer Advantage

While the "Submonomer" method (adding bromoacetic acid followed by hexylamine) is faster for libraries, it often leads to "deletion sequences" if the displacement is incomplete. Using the pre-purified This compound ensures:

  • Stoichiometric Control: You know exactly 1 equivalent is coupling.

  • Characterization: The building block can be analyzed by NMR/HPLC before use.

  • Compatibility: Essential for fragment condensation strategies.

SynthesisWorkflow Start Resin-Bound Peptide/Peptoid (Free Amine) Coupling Coupling Step (Formation of Tertiary Amide) Start->Coupling Activation Activate Fmoc-Nhex-Gly-OH (HATU / HOAt / DIPEA) Activation->Coupling Deprotection Fmoc Removal (20% Piperidine) Coupling->Deprotection Standard SPPS Critical CRITICAL BOTTLENECK: Next AA Coupling Deprotection->Critical Generates Sterically Hindered Secondary Amine Critical->Start Requires High Temp & Strong Activation

Figure 2: SPPS Workflow using this compound. The "Critical Bottleneck" highlights the difficulty of coupling the SUBSEQUENT residue onto the bulky N-hexyl amine.

Experimental Protocols

Expert Note: The primary failure mode in using this compound is not coupling the monomer itself, but coupling the next amino acid onto the N-hexyl secondary amine. The hexyl group creates a "steric umbrella" that blocks incoming activated esters.

Protocol A: Coupling this compound to Resin

Standard coupling conditions are usually sufficient.

  • Reagents: 4 eq. This compound, 3.9 eq. HATU, 8 eq. DIPEA in DMF.

  • Time: 45–60 minutes at Room Temperature.

  • Monitoring: Standard Kaiser test is valid here (checking consumption of resin-bound primary amine).

Protocol B: Chain Extension (Coupling onto the N-hexyl Terminus)

This is the critical step. Standard conditions will fail.

  • Deprotection: 20% Piperidine in DMF (

    
     min).
    
    • Note: The UV signal of the fulvene-piperidine adduct may be lower than expected due to aggregation.

  • Wash: DMF (

    
     min).
    
  • Validation (Crucial): Do NOT use the Kaiser Test (ninhydrin). It does not react with secondary amines.

    • Use:Chloranil Test or Bromophenol Blue . A positive result (blue spots) indicates the secondary amine is free.

  • Coupling the Next Residue:

    • Activator: Use HATU or PyAOP (more reactive than HBTU).

    • Additive: HOAt is preferred over HOBt to reduce steric hindrance.

    • Conditions: Double coupling is mandatory.

      • Coupling 1: 5 eq.[2] AA, 5 eq. HATU, 10 eq. DIPEA, 2 hours at 50°C .

      • Coupling 2: Fresh reagents, 2 hours at 50°C .

    • Alternative: Use symmetric anhydrides or acid fluorides for extremely difficult couplings.

Functional Impact in Drug Design[5]

Membrane Permeability

The N-hexyl group drives cell entry via a passive transport mechanism. In comparative studies between cyclic peptides and cyclic peptoids (hexamers), the peptoid variants containing N-hexyl groups showed up to 3-fold higher permeability in PAMPA and Caco-2 assays compared to their Leucine-containing peptide counterparts [1, 2].

Proteolytic Stability

The N-substituted backbone is unrecognizable to serine proteases (like Trypsin).

  • Peptide (Leu-Gly):

    
     Minutes in serum.
    
  • Peptoid (Nhex-Gly):

    
     48 Hours.
    This stability makes this compound an ideal candidate for "stapling" peptide sequences or protecting termini from exopeptidases.
    

References

  • Kwon, Y.-U., & Kodadek, T. (2007).[3] Quantitative Evaluation of the Relative Cell Permeability of Peptoids and Peptides. Journal of the American Chemical Society, 129(6), 1508–1509.[3] Link

  • Schwochert, J. A., et al. (2015).[4] Peptide to Peptoid Substitutions Increase Cell Permeability in Cyclic Hexapeptides.[4][5][6] Organic Letters, 17(12), 2928–2931. Link

  • Zuckermann, R. N., et al. (1992). Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis. Journal of the American Chemical Society, 114(26), 10646–10647. Link

  • PubChem. (n.d.).[2] this compound Compound Summary. National Library of Medicine. Link

Sources

Exploring Conformational Constraints with N-Fmoc-N-hexyl-glycine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Conformational Control in Peptide Therapeutics

The therapeutic potential of peptides is often hindered by their inherent flexibility, which can lead to poor metabolic stability and low bioavailability.[1] Introducing conformational constraints into a peptide backbone is a powerful strategy to address these limitations, enhancing "drug-like" properties.[2] N-substituted glycine (NSG) oligomers, or peptoids, are a class of peptide mimics where the side chain is shifted from the alpha-carbon to the amide nitrogen.[3] This modification eliminates the backbone amide proton, a key hydrogen bond donor, and introduces a tertiary amide bond, which can significantly influence the local conformation.

This guide provides an in-depth exploration of N-Fmoc-N-hexyl-glycine, a versatile building block for introducing a flexible, lipophilic side chain to constrain peptide conformations. We will delve into its synthesis, incorporation into peptide chains, and the analytical techniques used to characterize the resulting conformational changes. This document is intended to serve as a practical resource for researchers aiming to leverage the unique properties of N-hexyl-glycine in the design of novel peptidomimetics.

The Unique Profile of this compound

This compound is an N-Fmoc protected form of N-hexyl-glycine.[4] The Fmoc (9-fluorenylmethoxycarbonyl) group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS) due to its mild deprotection conditions, which are compatible with a wide range of sensitive functional groups.[5][6]

The key feature of this building block is the N-hexyl side chain. This aliphatic chain imparts several important properties:

  • Increased Lipophilicity: The hexyl group significantly increases the local lipophilicity of the peptide backbone, which can enhance membrane permeability.

  • Steric Influence: The steric bulk of the hexyl group restricts the rotation around the Cα-C' and N-Cα bonds, influencing the accessible Ramachandran space.[7]

  • Conformational Bias: The presence of the N-alkyl group favors a trans conformation of the preceding peptide bond and can influence the cis/trans isomerization of the following peptide bond.

These properties make this compound an attractive tool for systematically probing the effects of localized conformational constraints and lipophilicity on the biological activity and pharmacokinetic profile of peptides.

Synthesis of this compound

The synthesis of this compound is typically a two-step process starting from glycine.

Step 1: N-Alkylation of Glycine

The initial step involves the alkylation of the nitrogen atom of glycine with a hexyl halide, typically hexyl bromide, under basic conditions.

Step 2: Fmoc Protection

The resulting N-hexyl-glycine is then protected with an Fmoc group using Fmoc-Cl or Fmoc-OSu in the presence of a base.[]

General Synthetic Protocol:

StepProcedureReagentsSolventKey Considerations
1 N-Alkylation Glycine, Hexyl Bromide, Sodium BicarbonateWater/Ethanol mixtureThe reaction is typically stirred at room temperature. Monitoring the reaction by TLC or LC-MS is crucial to determine completion.
2 Fmoc Protection N-hexyl-glycine, Fmoc-OSu, Sodium BicarbonateDioxane/Water mixtureFmoc-OSu is added slowly to the reaction mixture. The pH should be maintained in the basic range.
3 Purification --The crude product is typically purified by crystallization from an ethanol/water system.[9]

Below is a conceptual workflow for the synthesis of this compound.

G cluster_synthesis Synthesis of this compound Glycine Glycine N_Hexyl_Glycine N-hexyl-glycine Glycine->N_Hexyl_Glycine  N-Alkylation (Base) HexylBr Hexyl Bromide HexylBr->N_Hexyl_Glycine N_Fmoc_N_Hexyl_Glycine This compound N_Hexyl_Glycine->N_Fmoc_N_Hexyl_Glycine  Fmoc Protection (Base) Fmoc_OSu Fmoc-OSu Fmoc_OSu->N_Fmoc_N_Hexyl_Glycine

Conceptual workflow for the synthesis of this compound.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is readily incorporated into peptide sequences using standard Fmoc-based SPPS protocols.[5] The high coupling efficiencies, typically exceeding 99%, associated with Fmoc chemistry are advantageous for the synthesis of longer peptides.[]

Experimental Protocol for SPPS:

The following is a generalized protocol for the manual incorporation of this compound into a peptide chain on a solid support.

  • Resin Swelling: Swell the desired resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 7-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the Fmoc-dibenzofulvene adduct.

  • Coupling of this compound:

    • Prepare a solution of this compound (3-5 equivalents relative to the resin loading capacity) and a coupling agent such as HCTU (3-5 equivalents) in DMF.

    • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate the carboxylic acid.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours. For sterically hindered N-alkylated amino acids, longer coupling times or the use of more potent coupling reagents like HATU may be necessary.[11]

  • Washing: Wash the resin thoroughly with DMF to remove any unreacted reagents.

  • Repeat: Repeat steps 2-5 for the subsequent amino acid couplings until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: After the final Fmoc deprotection, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and appropriate scavengers (e.g., water, triisopropylsilane).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

G cluster_spps Fmoc-SPPS Cycle for this compound Incorporation Resin Resin-Bound Peptide (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling: This compound + HCTU/DIPEA Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Next_Cycle Next Coupling Cycle or Final Cleavage Washing2->Next_Cycle Next_Cycle->Deprotection Repeat Cycle

General workflow for incorporating this compound via SPPS.

Analyzing Conformational Constraints

A combination of analytical techniques is employed to elucidate the conformational impact of incorporating N-hexyl-glycine into a peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying peptide conformation in solution.[12] Key NMR experiments include:

  • 1D ¹H NMR: Provides initial information about the overall folding and purity of the peptide.

  • 2D TOCSY (Total Correlation Spectroscopy): Used for assigning proton resonances within each amino acid residue.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons, which is crucial for determining the three-dimensional structure. The absence of an amide proton for the N-hexyl-glycine residue simplifies the NOESY spectrum in that region.

  • ¹³C and ¹⁵N HSQC (Heteronuclear Single Quantum Coherence): Can provide information on the chemical environment of the backbone atoms.

The chemical shifts of the α-protons of the N-hexyl-glycine and the surrounding residues, as well as the observation of specific NOEs, can reveal the local conformational preferences induced by the N-hexyl group.

X-ray Crystallography

Single-crystal X-ray diffraction provides high-resolution structural information of molecules in the solid state.[7] Obtaining a crystal structure of a peptide containing N-hexyl-glycine would offer definitive insights into the bond angles, dihedral angles, and the overall conformation adopted by the peptide backbone. This technique can unambiguously determine the cis or trans conformation of the amide bonds adjacent to the N-hexyl-glycine residue.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid method to assess the secondary structure content of a peptide in solution.[13] By comparing the CD spectrum of a peptide containing N-hexyl-glycine to that of its unmodified counterpart, one can infer changes in the population of α-helices, β-sheets, or random coil structures.

Computational Modeling

Molecular dynamics (MD) simulations can provide a dynamic view of the conformational landscape of peptides containing N-hexyl-glycine.[14][15] These simulations can predict the preferred dihedral angles (phi and psi) and the energetic barriers to rotation, offering a theoretical framework to interpret experimental data. Ramachandran plots generated from MD simulations can visualize the sterically allowed regions for the N-hexyl-glycine residue, which are expected to be more restricted compared to glycine.[7][16]

G cluster_analysis Conformational Analysis Workflow Peptide Peptide containing N-hexyl-glycine NMR NMR Spectroscopy (1D, 2D) Peptide->NMR XRay X-ray Crystallography Peptide->XRay CD Circular Dichroism Peptide->CD MD Molecular Dynamics Simulations Peptide->MD Structure 3D Structure and Conformational Preferences NMR->Structure XRay->Structure CD->Structure MD->Structure

Integrated workflow for the conformational analysis of N-hexyl-glycine peptides.

Applications in Drug Discovery and Beyond

The incorporation of N-hexyl-glycine into peptides can be a valuable strategy in several areas of research and development:

  • Improving Pharmacokinetic Properties: The increased lipophilicity and metabolic stability conferred by N-alkylation can enhance the oral bioavailability of peptide drugs.[1]

  • Modulating Biological Activity: By inducing specific conformations, N-hexyl-glycine can either lock a peptide into its bioactive conformation, thus increasing potency, or into an inactive one, which can be useful for structure-activity relationship (SAR) studies.[17]

  • Development of Peptoid-based Therapeutics: this compound is a key monomer for the synthesis of peptoids, which have shown promise as antimicrobial agents, anticancer therapeutics, and in other biomedical applications.

  • Materials Science: The self-assembly properties of peptides and peptoids can be modulated by the incorporation of N-alkylated residues, leading to the formation of novel biomaterials with tailored properties.

Conclusion

This compound is a powerful and versatile building block for exploring conformational constraints in peptides and for the synthesis of novel peptoids. Its ability to introduce localized lipophilicity and steric bulk provides a rational approach to modulating the structure, and consequently the function and pharmacokinetic properties, of peptide-based molecules. While specific, high-resolution structural data for peptides containing N-hexyl-glycine remains an area for further investigation, the established principles of N-alkylation and the robust methodologies for peptide synthesis and analysis provide a solid foundation for its application in drug discovery and materials science. This guide has provided a comprehensive overview of the synthesis, incorporation, and analysis of N-hexyl-glycine-containing peptides, offering a valuable resource for researchers in the field.

References

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • ResearchGate. (2022). High-Efficiency solid phase peptide synthesis (HE-SPPS). Retrieved from [Link]

  • Google Patents. (n.d.). CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
  • PubMed. (n.d.). A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. Retrieved from [Link]

  • PureSynth. (n.d.). N-Fmoc-Glycine 98%. Retrieved from [Link]

  • ChemRxiv. (2019). Preparation and Application of an Inexpensive α-Formylglycine Building Block Compatible with Fmoc Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • National Institutes of Health. (2014). Design and Conformational Analysis of Peptoids Containing N-Hydroxy Amides Reveals a Unique Sheet-Like Secondary Structure. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of a-glycine as a function of sample rotation speed. Retrieved from [Link]

  • National Institutes of Health. (2014). Crystal structure of the tripeptide N-(benzyloxycarbonyl)glycylglycyl-l-norvaline. Retrieved from [Link]

  • ChemRxiv. (2024). Backbone nitrogen substitution restricts the conformation of glycine residues in β-turns. Retrieved from [Link]

  • National Institutes of Health. (2005). The Ramachandran plots of glycine and pre-proline. Retrieved from [Link]

  • National Institutes of Health. (2009). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Introduction of Functional Groups into Peptides via N-Alkylation. Retrieved from [Link]

  • National Institutes of Health. (2022). Molecular Dynamics Investigation of Clustering in Aqueous Glycine Solutions. Retrieved from [Link]

  • Not available.
  • PubMed. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Retrieved from [Link]

  • International Union of Crystallography. (2014). Crystal structures of the isomeric dipeptides l-glycyl-l-methionine and l-methionyl-l-glycine. Retrieved from [Link]

  • ACS Publications. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. Retrieved from [Link]

  • ResearchGate. (2005). The Ramachandran plots of glycine and pre-proline. Retrieved from [Link]

  • MDPI. (2023). Synthesis of Peptides from Glycine on Anatases with Different Crystal Facets. Retrieved from [Link]

  • ResearchGate. (2015). Cyclic ??,??-peptoid octamers with differing side chain patterns: Synthesis and conformational investigation. Retrieved from [Link]

  • MDPI. (2024). A Molecular Dynamics Simulation of Complexes of Fullerenes and Lysine-Based Peptide Dendrimers with and without Glycine Spacers. Retrieved from [Link]

  • Stanford University. (n.d.). Peptoid Oligomers with R-Chiral, Aromatic Side Chains. Retrieved from [Link]

  • PNAS. (2011). Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Let's Talk Academy. (2024). Ramachandran Plot: Understanding Glycine, L-Alanine & L-Proline. Retrieved from [Link]

  • ResearchGate. (2017). Molecular dynamics simulations of aqueous glycine solutions. Retrieved from [Link]

  • MDPI. (2022). Glycine Substitution of Residues with Unfavored Dihedral Angles Improves Protein Thermostability. Retrieved from [Link]

  • University of Zurich. (n.d.). Peptide/Protein NMR. Retrieved from [Link]

  • PubMed. (1997). Chiral N-substituted glycines can form stable helical conformations. Retrieved from [Link]

  • SciSpace. (2005). The Ramachandran plots of glycine and pre-proline. Retrieved from [Link]

  • ChemRxiv. (2024). to C-Peptide Synthesis, Arguably the Future for Sustainable Production† Kinshuk Ghosh and Wil. Retrieved from [Link]

  • Wikipedia. (n.d.). Glycylglycine. Retrieved from [Link]

  • PubMed. (2024). A molecular dynamics simulation study of glycine/serine octapeptides labeled with 2,3-diazabicyclo[2.2.2]oct-2-ene fluorophore. Retrieved from [Link]

  • PNAS. (1997). Sequence-specific polypeptoids: A diverse family of heteropolymers with stable secondary structure. Retrieved from [Link]

  • National Institutes of Health. (2014). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Solubility of polymorphic glycine in mixed solutions with molecular dynamics simulation and thermodynamic analysis. Retrieved from [Link]

  • Quora. (2020). Why are glycine and proline an exception in the Ramachandran plot? Retrieved from [Link]

  • ScienceDirect. (2004). Variable temperature NMR characterization of a-glycine. Retrieved from [Link]

  • ACS Publications. (2024). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. Retrieved from [Link]

  • Office of Scientific and Technical Information. (2019). Origins of Conformational Heterogeneity in Peptoid Helices Formed by Chiral N-1. Retrieved from [Link]

  • ChemRxiv. (2023). Structure-based relaxation analysis reveals C-terminal [1-13C]glycine-d2 in peptides has long spin. Retrieved from [Link]

  • Khan Academy. (n.d.). Protein structure: Primary, secondary, tertiary & quatrenary. Retrieved from [Link]

  • YouTube. (2023). A tetrapeptide, 'x' on complete hydrolysis produced Glycine (Gly), Alanine (Ala), Valine (Val), Leu. Retrieved from [Link]

Sources

Methodological & Application

applications of N-Fmoc-N-hexyl-glycine in surface modification of proteins

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Peptoid-Based Surface Engineering of Therapeutic Proteins

Part 1: Executive Summary & Technical Rationale

The Reagent: N-Fmoc-N-hexyl-glycine (CAS: 1374785-50-8) is a specialized peptoid monomer used to introduce the N-hexylglycine (Nhex) residue into peptide backbones.[1][2] Unlike standard amino acids where the side chain is attached to the


-carbon, this residue carries a hydrophobic hexyl chain on the backbone nitrogen.[3]

The Application: In drug development, this reagent is a critical tool for Protein Surface Engineering .[4] It is rarely used to "coat" a surface in the materials science sense, but rather to chemically modify the surface of a therapeutic protein or peptide. By strategically incorporating N-hexyl-glycine residues, researchers can modulate the hydrophobicity of a protein surface without altering its folded core, leading to three key outcomes:

  • Lipidation Mimicry (Half-Life Extension): The hexyl chain binds to Serum Albumin, protecting the therapeutic from renal clearance.[4]

  • Proteolytic Stability: The N-substituted backbone prevents hydrogen bonding in the active site of proteases, rendering the tag invisible to degradation.[4]

  • Membrane Permeability: The lipophilic hexyl moiety facilitates interaction with the lipid bilayer, enhancing cellular uptake of otherwise impermeable cargoes.[4]

Part 2: Mechanism of Action

The utility of this compound lies in the unique physicochemical properties of the resulting Peptoid (Poly-N-substituted glycine) structure.[2]

Steric & Electronic Shielding

Standard peptides rely on backbone NH groups as hydrogen bond donors.[4][2] In N-hexyl-glycine, the nitrogen is alkylated.[4][2] This removes the H-bond donor, preventing the formation of standard


-helices or 

-sheets, and instead promoting flexible or polyproline-type I-like helices.[2] Crucially, proteases (e.g., Trypsin, Chymotrypsin) require specific backbone conformations and H-bonding to cleave peptide bonds.[4][2] The N-hexyl substitution sterically blocks protease access.[4][2]
The "Velcro" Effect (Albumin Binding)

Human Serum Albumin (HSA) possesses multiple hydrophobic binding pockets (e.g., Sudlow Site I and II) intended for fatty acid transport.[4][2] The 6-carbon hexyl chain of the Nhex residue acts as a "mini-lipid."[4] When displayed on a protein's surface (via a C- or N-terminal tag), these chains transiently bind HSA.[4][2] This increases the hydrodynamic radius of the drug and recycles it via the FcRn pathway, significantly extending in vivo half-life.

Mechanism Reagent This compound SPPS Solid Phase Synthesis (Incorporation) Reagent->SPPS Fmoc Removal PeptideTag Hydrophobic Peptoid Tag SPPS->PeptideTag Conjugation Conjugation to Protein Surface PeptideTag->Conjugation Effect1 Albumin Binding (Half-life Extension) Conjugation->Effect1 Effect2 Membrane Permeability Conjugation->Effect2 Effect3 Protease Resistance Conjugation->Effect3

Figure 1: Workflow from Reagent to Therapeutic Effect. The monomer is synthesized into a tag which confers lipophilic properties to the target protein.[2]

Part 3: Experimental Protocols

Protocol A: Incorporation via Solid Phase Peptide Synthesis (SPPS)

Objective: To synthesize a "Hexyl-Tag" (e.g., H-Nhex-Nhex-Gly-OH) for subsequent conjugation.[2]

Prerequisites:

  • Resin: Rink Amide MBHA (for C-terminal amides) or Wang Resin (for C-terminal acids).[4][2]

  • Reagent: this compound (0.2 M in DMF).[4][2]

  • Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure.[4][2] Avoid HBTU/HATU for N-substituted couplings if possible to prevent epimerization, though Nhex is achiral so HATU is acceptable but DIC/Oxyma is superior for yield. [2]

Step-by-Step Procedure:

  • Resin Swelling: Swell 100 mg resin in DMF for 30 min.

  • Fmoc Deprotection (Standard): Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Coupling this compound:

    • Dissolve 4 eq. of this compound and 4 eq. of Oxyma Pure in DMF.

    • Add 4 eq. of DIC.[4]

    • Add to resin immediately.[4][2]

    • Critical Step: Microwave irradiation at 75°C for 5 minutes OR shake at RT for 2 hours. The steric bulk of the hexyl chain requires energy to couple efficiently.

  • Capping (Recommended): Treat with Acetic Anhydride/Pyridine (1:1) in DMF to cap unreacted amines.[4][2]

  • Subsequent Coupling (The "Difficult" Step):

    • Note: Coupling onto the secondary amine of the N-hexyl residue is sterically hindered.[4]

    • Deprotect the N-hexyl-glycine (20% Piperidine).[4][2]

    • Use HATU/HOAt (4 eq) and DIEA (8 eq) for the next amino acid.[4][2]

    • Perform double coupling (2 x 45 min) or use microwave assistance (75°C, 10 min).

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.[4][2]5) for 2 hours. Precipitate in cold diethyl ether.

Protocol B: Surface Conjugation to Therapeutic Protein

Objective: Conjugate the Hexyl-Tag to a protein Cysteine residue.[2]

Context: Direct reaction of the Fmoc-monomer to a protein is inefficient.[4] The best practice is to synthesize a reactive peptide tag (as per Protocol A) containing a Cysteine or Maleimide handle.[4]

Design: Tag Sequence = Maleimide-Gly-Nhex-Nhex-Gly

  • Protein Preparation:

    • Buffer exchange protein (1 mg/mL) into PBS pH 7.2 + 5 mM EDTA.[4][2]

    • If the protein has a disulfide, reduce selectively with TCEP (molar ratio 1:1) if targeting free thiols, or ensure a free Cysteine is engineered (e.g., Cys-Annexin V).[4][2]

  • Conjugation:

    • Dissolve the Maleimide-Hexyl-Tag in DMSO (10 mM stock).[4][2]

    • Add Tag to Protein at 5:1 molar excess.[4][2]

    • Incubate 1 hour at Room Temperature (protect from light).

  • Purification:

    • Remove excess tag using a Zeba Spin Desalting Column (7K MWCO) or Dialysis.[4][2]

  • Validation:

    • Hydrophobic Interaction Chromatography (HIC): The conjugated protein will show a significant shift in retention time (increased hydrophobicity) compared to the native protein.[4]

    • Mass Spectrometry: Confirm mass shift corresponding to the tag (+ MW of Tag).

Part 4: Data Analysis & Validation

Table 1: Troubleshooting Common Synthesis Issues

IssueProbable CauseSolution
Low Yield (Coupling onto Nhex) Steric hindrance of the secondary amine.[4][2]Switch to HATU/HOAt. Increase temperature to 75°C. Perform double coupling.
Incomplete Fmoc Removal Aggregation of hydrophobic hexyl chains.[4]Use DBU (2%) in the Piperidine deprotection mix.[4]
Poor Solubility of Peptide High hydrophobicity of multiple Nhex residues.[4]Dissolve crude peptide in 50% Acetic Acid or TFE (Trifluoroethanol) before HPLC.[4][2]

Visualizing the Impact: The following diagram illustrates the structural difference between a standard peptide bond and the N-substituted bond introduced by this reagent.

Structure Standard Standard Peptide Bond -NH-CH(R)-CO- H-Bond Donor Present Protease Susceptible Peptoid N-Substituted Glycine (Nhex) -N(Hexyl)-CH2-CO- No H-Bond Donor Protease Resistant Lipophilic Surface Standard->Peptoid Substitution using This compound

Figure 2: Structural Comparison. The N-hexyl substitution removes the amide proton, altering solubility and stability.[2]

Part 5: References

  • Zuckermann, R. N., et al. (1992).[4][2][5] "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society.[4] Link[4][2]

  • Chongsiriwatana, N. P., et al. (2008).[4][2] "Peptoids that mimic the structure, function, and mechanism of helical antimicrobial peptides."[4] Proceedings of the National Academy of Sciences. Link[4][2]

  • Kwon, Y.-U., & Kodadek, T. (2007).[4][2] "Quantitative comparison of the relative cell permeability of peptoids and peptides." Journal of the American Chemical Society.[4] Link[4][2]

  • ChemicalBook. (2023).[4][2][6] "this compound Product Properties and CAS 1374785-50-8." Link

  • PubChem. (2023).[4][2] "Compound Summary: this compound." National Library of Medicine.[4] Link[4][2]

Sources

Troubleshooting & Optimization

Technical Guide: Troubleshooting N-Fmoc-N-hexyl-glycine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers encountering difficulties with the solid-phase peptide synthesis (SPPS) of peptides containing N-Fmoc-N-hexyl-glycine .

The inclusion of N-alkylated amino acids like N-hexyl-glycine introduces significant steric and conformational challenges that differ from standard Fmoc SPPS. This guide prioritizes the "monomer approach" (using the pre-made Fmoc-AA) but references the "submonomer" method as a strategic alternative.

Introduction: The Steric & Conformational Landscape

This compound is a derivative of glycine where the amide nitrogen is substituted with a hexyl chain. This modification fundamentally alters the peptide backbone physics:

  • Steric Bulk: The hexyl group shields the nucleophilic nitrogen, making acylation (coupling the next amino acid) difficult.

  • Cis-Amide Preference: Unlike standard peptide bonds which favor the trans conformation (

    
    ), N-alkylated amino acids exist in equilibrium with a significant population of the cis rotamer. This brings the N-terminal amine into dangerous proximity with the preceding carbonyl, driving side reactions.
    
Part 1: The "Showstopper" – Diketopiperazine (DKP) Formation[1]

The Problem: The most critical failure mode occurs at the dipeptide stage (e.g., H-N(hexyl)Gly-AA1-Resin). Upon removing the Fmoc group from N-hexyl-glycine, the free secondary amine rapidly attacks the benzyl ester linkage of the resin. This cyclization releases the dipeptide as a diketopiperazine (DKP) byproduct, resulting in a complete loss of peptide chains from the resin.

Symptoms:

  • Sudden drop in synthesis yield after the second or third residue.

  • Mass spec of the "cleaved" resin shows no peptide, or only the C-terminal amino acid.

  • LCMS of the waste stream contains the cyclic dipeptide mass.

Mechanism of Failure: The N-hexyl group forces the peptide bond into a cis-conformation, pre-organizing the nucleophile (amine) and electrophile (resin ester) for cyclization.

DKP_Mechanism Step1 Fmoc-N(Hex)-Gly-AA1-Resin (Protected Dipeptide) Step2 H-N(Hex)-Gly-AA1-Resin (Free Amine Exposed) Step1->Step2 Fmoc Removal (Base) Step3 Cis-Rotamer Formation (Favored by Hexyl group) Step2->Step3 Rapid Equilibrium Step4 Nucleophilic Attack on Resin Ester Step3->Step4 Spatial Proximity Step5 Diketopiperazine (DKP) (Cleaved from Resin) Step4->Step5 Cyclization & Release

Figure 1: Mechanism of DKP formation facilitated by N-alkyl cis-amide preference.

Troubleshooting Protocol:

VariableRecommendationRationale
Resin Choice 2-Chlorotrityl Chloride (2-CTC) The bulky trityl linker sterically hinders the attack of the amine on the ester. More importantly, 2-CTC is extremely acid-sensitive, allowing cleavage of the protected peptide if needed to bypass base treatments.
Fmoc Removal 5% Piperazine + 2% DBU Avoid standard 20% Piperidine. DBU is non-nucleophilic, and Piperazine is a weaker base than Piperidine, reducing the rate of ester aminolysis while still removing Fmoc.
Deprotection Time Shorten to 2 x 3 min Minimize the time the free amine sits exposed before the next coupling.
Coupling Order Reverse Chimeric Approach If possible, synthesize the N-hexyl-Gly fragment in solution or use a Backbone Amide Linker (BAL) to anchor the nitrogen, preventing DKP entirely.
Part 2: Overcoming Steric Hindrance (Acylation)

The Problem: Coupling the next amino acid onto the secondary amine of N-hexyl-glycine is kinetically slow due to the hexyl tail blocking the approach of the activated ester. Standard HBTU/DIEA protocols often fail, leading to deletion sequences.

Troubleshooting Protocol:

Q: Which coupling reagent should I use?

  • Standard High-Power: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt is the gold standard for hindered amines.

  • The "Nuclear" Option: BTC (Bis-trichloromethyl carbonate / Triphosgene) . This generates an acid chloride in situ, which is far more reactive than an active ester. Note: Requires strictly anhydrous conditions and safety precautions (phosgene generation).

Q: Should I heat the reaction?

  • Yes, but cautiously. Microwave heating to 50°C–60°C can drive the reaction. However, if the incoming amino acid is chiral (e.g., Fmoc-Cys(Trt)-OH), heating increases the risk of racemization. For achiral incoming acids (Gly, Sar), heat is safe.

Q: How do I prevent Guanidinylation?

  • Issue: Slow acylation allows the free amine to react with the uronium moiety of HATU/HBTU, permanently capping the chain with a guanidine group.

  • Fix: Use PyAOP (Phosphonium based) instead of HATU (Uronium based) if the coupling takes >1 hour. Phosphonium reagents do not cause guanidinylation.

Part 3: The Submonomer Alternative

If the coupling of Fmoc-N(Hex)-Gly-OH continues to fail or yields are low, switch to the Submonomer Method . This bypasses the steric bulk of the coupling step by building the residue in two easier steps.

Workflow:

  • Acylation: React the resin-bound amine with Bromoacetic Acid and DIC (Diisopropylcarbodiimide). This couples a small, unhindered molecule.

  • Displacement: React the bromoacetylated resin with Hexylamine (primary amine). The amine attacks the alkyl halide (SN2 reaction) to install the N-hexyl-glycine residue.

Submonomer Start Resin-AA-NH2 Step1 Step 1: Bromoacetic Acid + DIC (Acylation) Start->Step1 Inter Resin-AA-NH-CO-CH2-Br Step1->Inter Step2 Step 2: Hexylamine (NH2-C6H13) (SN2 Displacement) Inter->Step2 End Resin-AA-N(Hex)-Gly-H Step2->End

Figure 2: The Submonomer strategy avoids the difficult coupling of two bulky species.

Part 4: FAQ & Quick Reference

Q: My product has a mass of [M+12] or [M+98]?

  • Diagnosis: This is likely Guanidinylation (+98 Da roughly, depending on the reagent) or stable adduct formation. If using HATU with slow coupling, the amine reacted with the coupling reagent.

  • Fix: Switch to PyAOP or use the Submonomer method.

Q: I see a "deletion" of the N-hexyl-glycine and the preceding amino acid.

  • Diagnosis: DKP formation cleaved the dipeptide.[1][2]

  • Fix: Switch to 2-CTC resin and use the DBU/Piperazine deprotection cocktail.

Q: The N-hexyl-glycine is coupled, but the next amino acid won't go on.

  • Diagnosis: Steric hindrance.

  • Fix: Double couple using HATU/HOAt (1:1 ratio) with DIEA. Perform the reaction at 50°C for 45 minutes. Ensure the solvent is strictly anhydrous DMF or NMP.

References
  • DKP Mechanism & Prevention

    • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[1] Journal of the American Chemical Society. Link

  • Coupling Reagents for N-Alkyl Amines

    • Coste, J., Frérot, E., & Jouin, P. (1991). Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts: Mechanism and fields of application. The Journal of Organic Chemistry. Link

  • Submonomer Synthesis of Peptoids

    • Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society. Link

  • Optimized Fmoc Removal (DBU/Piperazine)

    • Li, H., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. Link

Sources

Technical Support Center: Managing Steric Hindrance with N-Fmoc-N-hexyl-glycine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for navigating the challenges and unlocking the potential of N-Fmoc-N-hexyl-glycine in your peptide synthesis endeavors. This guide is designed for researchers, scientists, and drug development professionals who are looking to incorporate this sterically hindered amino acid into their peptide sequences. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure your success.

Introduction to this compound and its Challenges

This compound is a valuable building block in peptide chemistry, often employed to introduce conformational constraints, enhance proteolytic stability, and improve the pharmacokinetic properties of peptides. However, the presence of the N-hexyl group introduces significant steric hindrance, which can lead to challenges in both the coupling and deprotection steps of solid-phase peptide synthesis (SPPS). Understanding the root causes of these issues is paramount to developing effective solutions.

This guide will equip you with the knowledge to anticipate and overcome these hurdles, ensuring high-purity and high-yield synthesis of your target peptides.

Troubleshooting Guide

This section addresses common problems encountered during the use of this compound in a question-and-answer format, providing detailed explanations and actionable solutions.

Question 1: I am observing low coupling efficiency or incomplete coupling when using this compound. What is causing this and how can I resolve it?

Answer:

Low coupling efficiency is the most common issue when working with this compound and is a direct consequence of steric hindrance. The bulky N-hexyl group shields the carboxyl group, making it difficult for the incoming nucleophilic amine of the growing peptide chain to attack the activated ester intermediate.

Causality Explained:

The N-hexyl group, in conjunction with the Fmoc protecting group, creates a crowded environment around the reactive carboxyl center of the amino acid. This steric bulk slows down the kinetics of the coupling reaction significantly. Standard coupling reagents and conditions that are effective for non-hindered amino acids may be insufficient to drive the reaction to completion.

Step-by-Step Solutions:

  • Optimize Your Coupling Reagent: The choice of coupling reagent is critical. For sterically hindered amino acids, more potent activating agents are required.[1]

    • Recommended Reagents: Aminium/uronium or phosphonium-based reagents such as HATU , HCTU , PyAOP , or COMU are highly effective.[1] These reagents form highly reactive activated esters that can overcome the steric barrier.

    • Avoid: Carbodiimide-based reagents like DCC or DIC alone are often not potent enough for this purpose.

  • Extend Coupling Time and Employ Double Coupling:

    • Increase the coupling reaction time from the standard 1-2 hours to 4-6 hours, or even overnight for particularly difficult couplings.

    • Perform a "double coupling" by draining the reaction vessel after the initial coupling period, washing the resin, and then repeating the coupling step with a fresh solution of the amino acid and coupling reagents.[2]

  • Increase Reagent Equivalents:

    • Use a higher excess of this compound (3-5 equivalents) and coupling reagents (3-5 equivalents) relative to the resin loading. This will drive the reaction equilibrium towards product formation.

  • Elevate the Reaction Temperature:

    • Gently heating the reaction vessel to 30-40°C can increase the reaction rate. However, be cautious as excessive heat can lead to side reactions, including racemization.

Experimental Protocol: Optimized Coupling of this compound

  • Swell the resin in DMF for 30 minutes.

  • Perform Fmoc deprotection of the N-terminal amino acid on the resin.

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, pre-activate the this compound:

    • Dissolve 4 equivalents of this compound and 3.9 equivalents of HATU in DMF.

    • Add 8 equivalents of DIPEA or 2,4,6-collidine and allow the solution to pre-activate for 5-10 minutes.

  • Add the pre-activated amino acid solution to the resin.

  • Agitate the reaction mixture for 4 hours at room temperature.

  • Perform a Kaiser test to check for complete coupling (the presence of free primary amines will result in a blue color). If the test is positive, proceed to the washing steps. If the test is negative (yellow), consider a second coupling.

  • For double coupling, drain the reaction vessel, wash with DMF, and repeat steps 4-6.

  • Once the coupling is complete, wash the resin with DMF, followed by DCM, and then DMF again to prepare for the next deprotection step.

Question 2: I am experiencing difficulty with the Fmoc deprotection of the N-hexyl-glycine residue. The deprotection seems slow or incomplete. Why is this happening?

Answer:

Slow or incomplete Fmoc deprotection of this compound is also attributed to steric hindrance. The bulky N-hexyl group can partially obstruct the access of the piperidine base to the acidic proton on the fluorenyl group, which is the initial step in the deprotection mechanism.[3][4]

Causality Explained:

The Fmoc deprotection is a base-catalyzed elimination reaction.[3][4] The base, typically piperidine, must abstract a proton from the C9 position of the fluorene ring. The N-hexyl group can sterically hinder this approach, slowing down the deprotection kinetics.

Step-by-Step Solutions:

  • Extend Deprotection Time: Increase the standard Fmoc deprotection time. Instead of the typical 5-10 minute treatments, extend each treatment to 20-30 minutes.

  • Increase Piperidine Concentration: While 20% piperidine in DMF is standard, increasing the concentration to 40-50% can sometimes improve the efficiency of deprotection for hindered residues.

  • Consider an Alternative Base:

    • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A stronger, non-nucleophilic base that can be more effective for hindered Fmoc removals. A solution of 2% DBU and 2% piperidine in DMF is a common alternative. Caution: DBU can promote aspartimide formation if Asp residues are present in the sequence.[5]

    • 4-Methylpiperidine: Can sometimes offer improved performance in deprotection.[6]

  • Monitor the Deprotection: The release of the fluorenyl group can be monitored by UV spectroscopy. A lack of UV absorbance in the flow-through after washing indicates complete deprotection.

Experimental Protocol: Enhanced Fmoc Deprotection for N-hexyl-glycine Residues

  • After the coupling step, wash the resin with DMF.

  • Treat the resin with a solution of 20-40% piperidine in DMF for 30 minutes.

  • Drain the reaction vessel.

  • Repeat the treatment with fresh 20-40% piperidine in DMF for another 30 minutes.

  • Wash the resin thoroughly with DMF to remove all traces of piperidine and the fluorenyl-piperidine adduct.

  • Perform a chloranil test to confirm the presence of a free secondary amine.

Frequently Asked Questions (FAQs)

Q1: What are the main benefits of incorporating this compound into a peptide sequence?

A1: The primary benefits include:

  • Increased Proteolytic Stability: The N-alkylation prevents cleavage by many proteases at that specific amide bond.

  • Conformational Rigidity: The N-hexyl group can restrict the conformational freedom of the peptide backbone, which can be beneficial for receptor binding and activity.

  • Improved Pharmacokinetic Properties: The increased lipophilicity imparted by the hexyl group can enhance membrane permeability and bioavailability.[7]

Q2: Are there any specific solvents that are recommended for dissolving this compound?

A2: this compound is generally soluble in common SPPS solvents such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). For pre-activation, it is crucial to ensure complete dissolution before adding the coupling reagents. If solubility is an issue, gentle warming or sonication can be employed.

Q3: Can I use microwave-assisted peptide synthesis with this compound?

A3: Yes, microwave-assisted synthesis can be advantageous as it can significantly reduce reaction times for both coupling and deprotection steps.[8] The elevated temperatures achieved with microwave energy can help overcome the kinetic barriers associated with steric hindrance. However, it is essential to carefully control the temperature to avoid side reactions.

Q4: How should I store this compound?

A4: this compound should be stored in a cool, dry place, typically at 2-8°C, and protected from moisture.[9] Ensure the container is tightly sealed.

Q5: Besides the N-hexyl group, are there other N-alkylated glycines that present similar challenges?

A5: Yes, any N-alkylated amino acid will present some degree of steric hindrance, with the challenge increasing with the size of the alkyl group.[10] For example, N-methylated amino acids are also known to have slower coupling kinetics than their non-alkylated counterparts, though generally less so than N-hexyl-glycine.[11]

Data and Protocols at a Glance

Table 1: Recommended Coupling Reagents for this compound

Coupling ReagentClassKey Advantages
HATU Aminium/Uronium SaltHighly reactive, fast kinetics, good for hindered couplings.
HCTU Aminium/Uronium SaltSimilar to HATU, often more cost-effective.
PyAOP Phosphonium SaltVery effective for hindered and N-methylated amino acids.[12]
COMU Aminium/Uronium SaltBased on Oxyma, which is a safer alternative to HOBt/HOAt.[1]

Table 2: Troubleshooting Summary

IssuePrimary CauseRecommended Solutions
Low Coupling Efficiency Steric hindrance from the N-hexyl group.Use potent coupling reagents (HATU, HCTU, PyAOP, COMU), extend reaction time, perform double coupling, increase reagent equivalents.
Incomplete Fmoc Deprotection Steric hindrance impeding base access.Extend deprotection time, increase piperidine concentration, consider using DBU/piperidine mixture.

Visualizing the Workflow

Steric_Hindrance_Workflow cluster_problem Problem Identification cluster_cause Root Cause cluster_solutions Solutions cluster_coupling_solutions For Coupling cluster_deprotection_solutions For Deprotection Low_Coupling Low Coupling Efficiency Steric_Hindrance Steric Hindrance from N-Hexyl Group Low_Coupling->Steric_Hindrance is caused by Slow_Deprotection Slow Fmoc Deprotection Slow_Deprotection->Steric_Hindrance is caused by Potent_Reagents Use Potent Coupling Reagents (HATU, HCTU, PyAOP) Steric_Hindrance->Potent_Reagents overcome by Optimize_Conditions Extend Time / Double Couple Steric_Hindrance->Optimize_Conditions overcome by Extend_Deprotection Extend Deprotection Time Steric_Hindrance->Extend_Deprotection overcome by Alternative_Base Use Alternative Base (e.g., DBU) Steric_Hindrance->Alternative_Base overcome by

Caption: Troubleshooting workflow for this compound.

References

  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). FMOC-Glycine: A Comprehensive Guide to Its Properties, Applications, and Manufacturing. Retrieved from [Link]

  • Dawadi, S., & D'Souza, A. (2020). Efficient Chemical Protein Synthesis using Fmoc-Masked N-Terminal Cysteine in Peptide Thioester Segments. PubMed. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 14(1), 299-311. Retrieved from [Link]

  • Ghosh, A., & Lubell, W. D. (2025). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. Retrieved from [Link]

  • Levin, A., et al. (2010). Production of peptides containing poly-gly sequences using fmoc chemistry. Google Patents.
  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • Wang, P., et al. (2015). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Molecules, 20(9), 16858-16870. Retrieved from [Link]

  • ResearchGate. (2025). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. Retrieved from [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 10-24). Academic Press. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Royo, M., et al. (2019). Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. The Journal of Organic Chemistry, 84(11), 7026-7042. Retrieved from [Link]

  • Coste, J., Frerot, E., & Jouin, P. (1994). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. The Journal of Organic Chemistry, 59(9), 2437-2446. Retrieved from [Link]

Sources

Technical Support Center: Purification of Hydrophobic Peptides with N-Fmoc-N-hexyl-glycine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual Challenge of Hydrophobicity

Welcome to the technical support guide for researchers facing the significant challenge of purifying synthetic peptides incorporating N-Fmoc-N-hexyl-glycine. The presence of this N-alkylated amino acid, particularly with the Fmoc protecting group intact, introduces a dual challenge: extreme hydrophobicity and a high propensity for aggregation.[1][2][3] The long hexyl chain drastically increases the peptide's nonpolar character, while the large, aromatic Fmoc group further contributes to this hydrophobicity and can promote intermolecular π-stacking, leading to aggregation.

These properties frequently result in poor solubility, low recovery, and complex chromatographic profiles, making standard purification protocols ineffective.[1] This guide provides in-depth troubleshooting advice, proven protocols, and answers to frequently asked questions, drawing from extensive field experience and established scientific principles to help you navigate these purification hurdles successfully.

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific issues encountered during the RP-HPLC purification of peptides containing this compound in a practical question-and-answer format.

Question 1: Why is my peptide peak extremely broad, tailing, or split in the chromatogram?

Answer: This is the most common issue and typically stems from one or more of the following causes:

  • On-Column Aggregation: The peptide is self-associating on the reversed-phase column. The hydrophobic hexyl and Fmoc groups interact with each other and the C18 stationary phase, causing molecules to "stick" together rather than partitioning cleanly between the stationary and mobile phases. This leads to slow mass transfer and results in broad, misshapen peaks.

  • Poor Solubility at the Point of Injection: The peptide may be soluble in a strong organic solvent like DMSO or DMF, but when this solution is injected into the aqueous mobile phase at the start of the gradient, it crashes out of solution, leading to precipitation at the column head.[4] This causes peak splitting and significant backpressure increases.

  • Secondary Interactions: The peptide may be interacting with residual, un-capped silanol groups on the silica-based stationary phase. While less common with modern columns, it can contribute to peak tailing. The standard use of an ion-pairing agent like trifluoroacetic acid (TFA) is designed to minimize this.[5]

Solutions:

  • Elevate Column Temperature: Increasing the column temperature (e.g., to 40-60 °C) is a highly effective strategy.[6] Higher temperatures increase peptide solubility, disrupt hydrophobic aggregation, and reduce mobile phase viscosity.[7][8][9] This improves mass transfer kinetics, leading to sharper, more symmetrical peaks and often better recovery.[8][10]

  • Optimize Sample Solvent: Avoid dissolving the crude peptide in 100% strong organic solvents if possible. Instead, perform solubility tests to find a mixture that keeps the peptide dissolved but is as compatible as possible with the initial mobile phase conditions.[11] A mixture of acetonitrile (ACN) and water with a small amount of formic acid or TFA is a good starting point. If a strong solvent like DMSO is necessary due to poor solubility, inject the smallest possible volume.[12][13]

  • Modify the Mobile Phase:

    • Use a Stronger Organic Modifier: For extremely hydrophobic peptides, acetonitrile alone may not be sufficient to elute the peptide effectively. Consider using n-propanol (nPrOH) or isopropanol (IPA) mixed with ACN as the organic mobile phase (Solvent B).[8] A 50:50 mixture of ACN:nPrOH can prevent aggregation and eliminate "ghost peaks" from column memory effects.[11]

    • Increase Ion-Pairing Agent Concentration: While 0.1% TFA is standard, a slight increase might improve peak shape for some sequences. However, be mindful that high concentrations can be difficult to remove during lyophilization.

Question 2: My peptide is precipitating in the autosampler vial or during fraction collection. How can I prevent this?

Answer: Precipitation occurs when the peptide's concentration exceeds its solubility limit in a given solvent environment.

  • In the Vial: This happens if the peptide was dissolved in a volatile solvent (like pure ACN) that has partially evaporated, increasing the peptide concentration. It also occurs if the dissolution solvent is not optimal.

  • During Fraction Collection: As the purified peptide elutes from the column in a high percentage of organic solvent and is collected into tubes, the organic solvent can evaporate, or the peptide may be less soluble in the specific mobile phase composition of that fraction.

Solutions:

  • Improve Crude Peptide Solubility: Before injection, ensure the peptide is fully dissolved. Sonication can help. For peptides that are exceptionally difficult to dissolve, a small amount of hexafluoroisopropanol (HFIP) can be used, but this should be a last resort as it can be difficult to remove.[4][8] The primary approach should be to find a suitable ACN/water/acid or DMSO/ACN mixture.[8][11][12]

  • Acidify Collection Tubes: Pre-add a small amount of an aqueous acid (e.g., 10-20 µL of 10% acetic acid) to your fraction collection tubes. This ensures that as the peptide elutes, it enters a slightly more acidic and aqueous environment which can help maintain solubility.

  • Pool and Dilute Fractions Quickly: Immediately after the purification run, identify the correct fractions by analytical HPLC or mass spectrometry. Pool them and, if necessary, add a small amount of ACN or n-propanol to ensure the peptide remains in solution before proceeding to lyophilization.

Question 3: I'm experiencing very low recovery of my peptide after purification. Where is it going?

Answer: Low recovery is a frustrating issue often caused by the irreversible adsorption of the highly hydrophobic peptide onto the stationary phase or precipitation.[5]

  • Irreversible Binding: If the peptide is too hydrophobic for the chosen conditions, it can bind so strongly to the C18 stationary phase that even 100% organic solvent cannot elute it.

  • Precipitation: As mentioned in Q1 and Q2, if the peptide precipitates at the column head or within the column, it will be lost and contribute to low recovery and high backpressure.

Solutions:

  • Use a Less Retentive Column: A standard C18 column may be too hydrophobic. Switch to a column with a shorter alkyl chain, such as a C8 or C4.[5] For very large and hydrophobic peptides, a C4 column is often the best choice.

  • Employ a "Stronger" Mobile Phase System: As detailed in Q1, incorporating n-propanol or IPA into your organic mobile phase provides greater eluting strength to recover strongly bound peptides.[8]

  • Perform a Column Wash: After your gradient run, perform a high-organic wash (e.g., 95% ACN/nPrOH) for several column volumes to strip any remaining peptide from the column. Always run a blank gradient afterward to check for ghost peaks, which indicate carryover.[11]

Workflow & Key Decision Points

The following diagram outlines a logical workflow for developing a purification method for these challenging peptides, highlighting critical decision points.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Method Development cluster_2 Phase 3: Purification & Analysis A Crude Peptide B Solubility Testing (ACN/H2O, DMSO, nPrOH) A->B B->B C Dissolve in Optimal Solvent (Inject minimal volume) B->C Soluble D Initial Analytical Run (C18, 40°C, ACN/H2O/0.1% TFA) C->D E Evaluate Peak Shape & Retention D->E F Increase Temp (→ 60°C) Use Stronger Solvent (nPrOH) Use Less Retentive Column (C4/C8) E->F Poor Shape/ High Retention G Method Optimized E->G Acceptable F->D Re-run H Preparative HPLC Run G->H I Fraction Analysis (LC-MS / Analytical HPLC) H->I J Pool Pure Fractions I->J K Lyophilize J->K

Caption: Workflow for Hydrophobic Peptide Purification.

Frequently Asked Questions (FAQs)

  • Q: What are the recommended starting conditions for an analytical RP-HPLC run?

    • A: A good starting point is a C18 column (3.5 or 5 µm particle size, 130 Å pore size), a column temperature of 40 °C, and a linear gradient of 5% to 95% Solvent B over 30 minutes.[8]

      • Solvent A: 0.1% TFA in Water

      • Solvent B: 0.1% TFA in Acetonitrile

  • Q: Can I use formic acid instead of TFA as the ion-pairing agent?

    • A: Yes, 0.1% formic acid (FA) can be used. It is less aggressive than TFA and can sometimes provide different selectivity. However, TFA is a stronger ion-pairing agent and generally yields sharper peaks for basic peptides by more effectively masking silanol interactions.[5] TFA's superior ion-pairing capabilities often make it the first choice for difficult separations.[14]

  • Q: How do I choose between a C18, C8, and C4 column?

    • A: The choice depends on the peptide's overall hydrophobicity. Start with a C18 column as it provides the highest retention and resolving power.[15] If the peptide is retained too strongly (elutes at a very high % of organic solvent) or shows poor peak shape even after temperature and solvent optimization, move to a less retentive C8 or C4 column.[5]

  • Q: My peptide is still on the column after running a 100% acetonitrile wash. What should I do?

    • A: This indicates extremely strong hydrophobic interaction. Your next step should be to wash the column with a stronger solvent system, such as a 50:50 mixture of acetonitrile and n-propanol, or even pure isopropanol.[8] Running a few column volumes of this stronger mix should elute the recalcitrant peptide. Always run a blank injection afterward to confirm the column is clean.

Data & Protocols

Table 1: Recommended Mobile Phase Modifiers & Column Chemistries
Challenge LevelPeptide CharacteristicsRecommended ColumnOrganic Modifier (Solvent B)Key Strategy
Moderate Moderately hydrophobic, good solubility in ACN/H₂OC18AcetonitrileIncrease column temperature to 40-50°C.
High Very hydrophobic, poor peak shape with ACNC8 or C18Acetonitrile / n-Propanol (e.g., 70:30)Elevate temperature to 60°C; use stronger solvent.
Extreme Extremely hydrophobic, precipitates easily, low recoveryC4Isopropanol or ACN / n-Propanol (50:50)High temperature (≥60°C); less retentive column.
Protocol 1: Optimized RP-HPLC Method for this compound Peptides

This protocol outlines an advanced method for purifying highly hydrophobic peptides.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of crude peptide into a clean glass vial.
  • Attempt to dissolve the peptide in a solution of 50% Acetonitrile / 50% Water containing 0.1% TFA at a concentration of 10 mg/mL. Use a vortex mixer and sonicate for 2-5 minutes.
  • If the peptide does not dissolve, add DMSO dropwise (up to 20% of the total volume) until a clear solution is obtained.[13]
  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Configuration & Conditions:

  • Column: C8 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.
  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in a 70:30 (v/v) mixture of Acetonitrile and n-Propanol.
  • Flow Rate: 1.0 mL/min (analytical) or scaled appropriately for preparative.
  • Column Temperature: 60 °C.
  • Detection: 220 nm and 280 nm.

3. Gradient Elution Program:

  • Equilibrate the column with 5% Solvent B for at least 5 column volumes.
  • Inject the prepared sample.
  • Run a linear gradient from 5% to 30% B over 5 minutes.
  • Run a shallow linear gradient from 30% to 70% B over 40 minutes.
  • Increase to 95% B over 5 minutes and hold for 5 minutes to wash the column.
  • Return to 5% B over 2 minutes and hold for 5 minutes to re-equilibrate.

4. Post-Purification:

  • Analyze fractions using a rapid analytical LC-MS method.
  • Pool fractions containing the pure product.
  • Freeze the pooled fractions immediately and lyophilize until a dry powder is obtained.

References

  • GenScript. (n.d.). Peptide Solubility Guidelines. Retrieved from [Link]

  • Fridkin, M., et al. (2008). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PubMed. Retrieved from [Link]

  • Gilar, M., et al. (2018). Factors Influencing the Prediction Accuracy of Model Peptides in Reversed-Phase Liquid Chromatography. MDPI. Retrieved from [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]

  • Downstream Column. (2020). Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient and Cost Effective Peptide Purification. Retrieved from [Link]

  • JoVE. (2022). HPLC Purification to Produce Amyloid Beta Peptides. Retrieved from [Link]

  • Open Access Pub. (2024). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Retrieved from [Link]

  • CEM Corporation. (2023). Using Elevated Temperatures to Enable the Purification of Hydrophobic and Difficult Peptides. Retrieved from [Link]

  • Reddit. (2025). Peptide completely insoluble for HPLC purification. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • The Nest Group. (n.d.). Designing Purification Methods for Hydrophobic Peptides. Retrieved from [Link]

  • Biotage. (2023). How to purify hydrophilic peptides - Why won't my peptide stick to my column?. Retrieved from [Link]

  • Mant, C.T., & Hodges, R.S. (2002). HPLC Analysis and Purification of Peptides. Retrieved from [Link]

  • Agilent. (2002). Effect of Elevated Temperatures on Reversed-Phase HPLC of Highly Hydrophobic Peptides. Retrieved from [Link]

  • Hancock, W.S. (Ed.). (1990). HPLC of Peptides and Proteins. Retrieved from [Link]

  • Biotage. (2023). How to choose an ion pairing agent to improve your peptide purification. Retrieved from [Link]

  • Fornstedt, T., et al. (2017). The importance of ion-pairing in peptide purification by reversed-phase liquid chromatography. PubMed. Retrieved from [Link]

  • Chromatography Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • Huang, W., et al. (2025). Automated Synthesis and Purification of Hydrophobic Peptides. PubMed. Retrieved from [Link]

  • SCIEX. (2019). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?. Retrieved from [Link]

  • Google Patents. (2013). WO2013115813A1 - Water soluble solid phase peptide synthesis.
  • ACS Publications. (2010). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Retrieved from [Link]

Sources

Validation & Comparative

NMR characterization of peptides with N-Fmoc-N-hexyl-glycine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: NMR Characterization and Dynamic Analysis of N-Fmoc-N-hexyl-glycine Residues Subtitle: A Comparative Analysis of Peptoid Building Blocks, Rotameric Equilibria, and Lipophilic Aggregation

Executive Summary

The incorporation of This compound (Fmoc-Hex-Gly-OH) into peptide sequences introduces two distinct physicochemical phenomena that complicate standard NMR characterization: tertiary amide rotamerism and hydrophobic aggregation . Unlike standard amino acids (e.g., Glycine) which exist predominantly in the trans conformation (>99%), N-substituted glycines (peptoid residues) possess a lowered rotational energy barrier, resulting in significant populations of both cis and trans isomers in solution.[1] This guide provides a comparative framework for distinguishing these rotameric signatures from aggregation-induced line broadening, ensuring accurate structural assignment.

Part 1: The Chemical Context

N-hexyl-glycine is a "peptoid" monomer (N-substituted glycine).[2] When incorporated into a peptide, the side chain is attached to the backbone nitrogen rather than the


-carbon.
  • Structural Consequence: The absence of the amide proton (

    
    ) eliminates the hydrogen bond donor capability at that position.[1]
    
  • Steric Consequence: The N-hexyl group creates steric clash with the preceding carbonyl oxygen, destabilizing the trans isomer and thermodynamically allowing the cis isomer to populate.

Comparative Overview: The "N-Substituted" Shift

The following table contrasts the NMR behavior of N-hexyl-glycine against standard Glycine and Sarcosine (N-methyl-glycine).

FeatureGlycine (Standard)Sarcosine (N-Me-Gly)N-Hexyl-Glycine
Side Chain None (

)
Methyl (

)
Hexyl (

)
Amide Proton Present (Doublet/Triplet)AbsentAbsent
Isomerism >99% TransMix Cis/TransMix Cis/Trans
NMR Timescale Fast/FixedSlow ExchangeSlow Exchange
Spectral Appearance Sharp, Single SetSplit Peaks (Rotamers)Split Peaks + Aliphatic Multiplets
Aggregation Risk LowLowHigh (Lipophilic Tail)

Part 2: Comparative NMR Dynamics (The Core)

The characterization of peptides containing N-hexyl-glycine requires distinguishing between conformational heterogeneity (rotamers) and supramolecular assembly (aggregation).

The Rotameric Signature (Cis/Trans Isomerism)

In standard peptides, the peptide bond has partial double-bond character. For N-substituted glycines, the energy difference between cis and trans is small (


).
  • Observation: You will observe two sets of signals for the N-hexyl-glycine residue and its immediate neighbors.

  • Key Chemical Shift: The

    
    -methylene protons (
    
    
    
    ) of the glycine backbone are the diagnostic probe.
    • Trans: Typically appear as a singlet (or AB quartet) around 3.9 – 4.2 ppm .

    • Cis: Typically shifted upfield or downfield by 0.1 – 0.5 ppm depending on the solvent.

  • Solvent Dependence: The

    
     ratio is highly solvent-dependent. In DMSO-
    
    
    
    , the ratio often approaches 60:40 or 70:30, whereas in
    
    
    , it may shift due to different solvation of the hydrophobic hexyl chain.
The Lipophilic Challenge (Aggregation)

The hexyl chain adds significant hydrophobicity. In aqueous buffers or high-concentration samples, these peptides form micelles or oligomers.

  • Observation: Uniform line broadening across the spectrum, loss of signal intensity, or disappearance of peaks (due to extremely short

    
    ).
    
  • differentiation:

    • Rotamers: Sharp, distinct, doubled peaks.

    • Aggregation: Broad, undefined lumps.

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed to force peak coalescence, validating that split peaks are dynamic rotamers and not impurities.

Step 1: Sample Preparation
  • Solvent: Use DMSO-

    
      for initial characterization. It disrupts weak aggregates better than 
    
    
    
    and solubilizes the Fmoc group.
  • Concentration: Keep below 2 mM to minimize aggregation.

Step 2: Variable Temperature (VT) NMR Workflow

This is the "Gold Standard" validation step.

  • Acquire 1D

    
     at 298 K:  Observe split peaks. Calculate the integration ratio (e.g., 1.0 : 0.6).
    
  • Stepwise Heating: Increase temperature in 10 K increments (298K

    
     308K 
    
    
    
    318K
    
    
    328K
    
    
    338K).
  • Endpoint (Coalescence): At high temperatures (>340K), the rotational exchange becomes fast on the NMR timescale.

    • Result: The two sets of peaks should broaden and merge into a single average peak.

    • If peaks remain sharp and distinct: The sample contains a chemical impurity (diastereomer or deletion sequence), NOT rotamers.

Step 3: 2D EXSY (Exchange Spectroscopy)

If VT-NMR is inconclusive due to solvent boiling limits:

  • Run a NOESY/EXSY experiment at room temperature.

  • Look for: Cross-peaks between the two distinct

    
    -proton signals of the cis and trans forms. These "exchange cross-peaks" have the same phase as the diagonal (in phase-sensitive mode) and prove the two species are chemically exchanging.
    

Part 4: Visualization of Workflows

Diagram 1: Characterization Logic Flow

This diagram illustrates the decision tree for distinguishing rotamers from impurities.

NMR_Workflow Start Peptide Sample (N-Hexyl-Gly) Acquire Acquire 1H NMR (298 K, DMSO-d6) Start->Acquire Observe Observation: Split/Doubled Peaks? Acquire->Observe VT_Path Perform Variable Temp (VT) (up to 350 K) Observe->VT_Path Yes Result_Rot CONFIRMED: Cis/Trans Rotamers Observe->Result_Rot No (Unlikely) Coalesce Do Peaks Coalesce? VT_Path->Coalesce EXSY_Path Run 2D ROESY/EXSY CrossPeaks Exchange Cross-Peaks? EXSY_Path->CrossPeaks Coalesce->EXSY_Path No / Unclear Coalesce->Result_Rot Yes (Merge) CrossPeaks->Result_Rot Yes Result_Imp CONFIRMED: Chemical Impurity CrossPeaks->Result_Imp No

Caption: Decision tree for validating N-substituted glycine rotamers using VT-NMR and EXSY.

Diagram 2: Cis/Trans Equilibrium Mechanism

Visualizing the steric drivers of the rotamer population.

Rotamer_Equilibrium Trans Trans Isomer (Lower Steric Clash) TS Transition State (Rotation ~15-20 kcal/mol) Trans->TS Slow Exchange TS->Trans Cis Cis Isomer (N-Hexyl / C=O Clash) TS->Cis Cis->TS Solvent Solvent Effect (Polarity stabilizes dipoles) Solvent->Trans Modulates K_eq Solvent->Cis

Caption: Kinetic equilibrium between cis and trans isomers mediated by the N-substituted steric barrier.

References

  • Zuckermann, R. N., et al. (1992). "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society. Link

  • Rainaldi, M., et al. (2001). "NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline." Biopolymers.[3] Link

  • Mirijanian, D. T., et al. (2014). "Cis/Trans Amide Conformational Analysis of N-Substituted Glycines." Journal of Organic Chemistry. (Contextual grounding for N-alkyl glycine energetics).
  • Hielscher, R., et al. (2025). "15N-NMR spectroscopy. 20. Cis/trans isomerism and neighboring residue effects of proline-containing peptides." ResearchGate.[4][5][6] Link

  • Horn, T., et al. (2004). "Peptoids as Foldamers: Characterization of Peptoid Secondary Structures." Biopolymers (Peptide Science).

Sources

Definitive Guide: Biological Validation of N-Fmoc-N-hexyl-glycine Peptoid Hydrogels

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Target Audience: Researchers in Tissue Engineering, Drug Delivery, and Supramolecular Chemistry.

Executive Summary

N-Fmoc-N-hexyl-glycine represents a distinct class of Ultra-Short Peptoid Hydrogelators . Unlike traditional peptide-based gelators (e.g., Fmoc-Phe-Phe), this molecule features an N-substituted glycine backbone. This structural shift removes the amide hydrogen, eliminating standard backbone hydrogen bonding while imparting significant proteolytic stability —a critical advantage for in vivo applications.

This guide details the biological assays required to validate its activity as a functional biomaterial scaffold. We focus on proving its superiority in enzymatic resistance and tunable rheology compared to standard peptide alternatives.

Part 1: The Comparative Landscape

Before validating, it is crucial to understand where this compound stands in the market of Low Molecular Weight Gelators (LMWGs).

Comparative Performance Matrix
FeatureThis compound (Peptoid) Fmoc-Phe-Phe (Fmoc-FF) RADA16 (PuraMatrix) Matrigel
Primary Assembly Force

-

stacking & Hydrophobic effect

-

stacking & H-bonding
Ionic & H-bondingProtein entanglement
Proteolytic Stability High (Km > 10 mM) Low (Rapid degradation)ModerateLow
Gelation Speed Fast (< 5 min)Fast (< 5 min)InstantSlow (Temp dependent)
Immunogenicity Negligible (Synthetic)LowLowModerate (Murine origin)
Cost Low (Scalable synthesis)LowHighHigh

Key Insight: The "Killer Application" for this compound is environments with high protease activity (e.g., chronic wounds or lysosomal drug delivery), where Fmoc-FF gels would liquefy prematurely.

Part 2: Mechanism of Action (Visualized)

The "activity" of this molecule is defined by its ability to self-assemble into a nanofibrous network that mimics the Extracellular Matrix (ECM).

SelfAssembly Monomer This compound (Monomer) Trigger pH Switch / Salt Addition (Trigger) Monomer->Trigger Dissolution Stacking π-π Stacking (Fmoc Groups) Trigger->Stacking Screening Charge Hydrophobic Hydrophobic Collapse (Hexyl Tails) Trigger->Hydrophobic Screening Charge Fibril Nanofibril Formation (3-10 nm diameter) Stacking->Fibril Anisotropic Growth Hydrophobic->Fibril Core Stabilization Network 3D Hydrogel Network (Water Entrapment) Fibril->Network Entanglement

Caption: Self-assembly mechanism driven by supramolecular interactions upon physiological triggering.

Part 3: Validation Protocols

To scientifically validate this compound, you must demonstrate Gelation Capability , Biocompatibility , and Enzymatic Resistance .

Protocol A: The "Inverted Tube" & Rheological Profiling

Objective: Quantify mechanical stiffness (G') and gelation kinetics.

Materials:

  • This compound powder.

  • DMSO (solvent).

  • PBS (pH 7.4).

  • Rheometer (e.g., Anton Paar MCR 302) with 25mm parallel plates.

Step-by-Step Workflow:

  • Stock Preparation: Dissolve peptide in DMSO to 100 mg/mL.

  • Triggering: Dilute with PBS to final concentration (e.g., 5 mg/mL, 0.5% w/v). Vortex immediately for 10 seconds.

  • Inverted Tube Test: Leave undisturbed for 15 minutes. Invert vial. Success Criteria: No flow observed.

  • Rheology Sweep:

    • Load 200 µL of pre-gel solution onto rheometer plate.

    • Time Sweep: 1% Strain, 1 Hz Frequency, 37°C for 60 mins.

    • Frequency Sweep: 0.1–100 rad/s at 1% Strain.

    • Strain Sweep: 0.01%–100% at 1 Hz (to determine Linear Viscoelastic Region - LVR).

Data Interpretation:

  • Valid Gel: Storage Modulus (

    
    ) > Loss Modulus (
    
    
    
    ) by at least one order of magnitude.
  • Target Stiffness: For soft tissue culture, aim for

    
    .
    
Protocol B: The Proteolytic Stability Challenge (Critical Differentiator)

Objective: Prove the peptoid advantage over Fmoc-FF.

Rationale: Standard peptides degrade rapidly in the presence of Proteinase K or Chymotrypsin. N-substituted glycines should remain stable.

Workflow:

  • Prepare 200 µL hydrogels of This compound and Fmoc-FF (Control) in a 96-well plate.

  • Add 100 µL of Proteinase K solution (10 units/mL in PBS) on top of the gels.

  • Incubate at 37°C.

  • Measurement:

    • Visual: Photograph at 0h, 24h, 48h, and 72h.

    • HPLC Quantification: At time points, remove supernatant, extract gel with acetonitrile, and quantify remaining intact monomer via HPLC (C18 column, Acetonitrile/Water gradient).

Expected Result:

  • Fmoc-FF: >80% degradation within 24 hours (Liquefaction).

  • This compound: <10% degradation after 72 hours (Gel remains intact).

Protocol C: 3D Cell Viability Assay (Live/Dead)

Objective: Confirm the hydrogel supports cell survival (cytocompatibility).

Materials:

  • Fibroblasts (L929 or NIH/3T3).[1]

  • Calcein-AM (Live stain, Green).

  • Ethidium Homodimer-1 (Dead stain, Red).

  • Confocal Microscope.

Workflow:

  • Cell Encapsulation: Resuspend

    
     cells/mL in the PBS used to trigger gelation (Step A.2).
    
  • Mix with peptide stock to form the gel around the cells.

  • Culture for 48 hours in complete media.

  • Staining: Wash gel with PBS. Add staining solution (2 µM Calcein / 4 µM EthD-1) for 30 mins.

  • Imaging: Z-stack confocal imaging.

Self-Validating Check:

  • If cells are rounded but green: The material is biocompatible but lacks adhesion motifs (RGD).

  • If cells are red: The monomer or DMSO concentration is toxic. Troubleshoot: Lower DMSO <1% or dialyze gel before seeding.

Part 4: Experimental Logic Map

Use this flowchart to guide your validation campaign.

ValidationWorkflow Start Synthesize/Purchase This compound Solubility Solubility Test (DMSO/PBS) Start->Solubility Gelation Gelation Optimization (pH/Conc. Sweep) Solubility->Gelation Rheology Rheological Characterization (G' vs G'') Gelation->Rheology Decision G' > 1kPa? Rheology->Decision Stability Proteolytic Stability Assay (vs Proteinase K) Stable Stable > 24h? Stability->Stable Toxicity Cytotoxicity (MTT/Live-Dead) Decision->Gelation No (Increase Conc.) Decision->Stability Yes Stable->Start No (Check Synthesis) Stable->Toxicity Yes

Caption: Step-by-step decision tree for validating peptoid hydrogel activity.

References

  • Adler-Abramovich, L., & Gazit, E. (2014). The physical properties of supramolecular peptide assemblies: from building block association to robust hydrogels. Journal of Physics: Condensed Matter. Link

  • Zuckermann, R. N., et al. (1992).[2] Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society. Link

  • Draper, E. R., & Adams, D. J. (2017). Low-Molecular-Weight Gels: The State of the Art. Chem. Link

  • Mahler, A., et al. (2006). Rigid, self-assembled hydrogel composed of a native aromatic dipeptide. Advanced Materials. Link

  • Godawat, D., et al. (2024). A broad-spectrum antibacterial hydrogel based on the synergistic action of Fmoc–phenylalanine and Fmoc–lysine.[3] Journal of Materials Chemistry B. Link

Sources

Navigating the Challenges of Sterically Hindered Couplings: A Comparative Analysis of Reagents for N-Fmoc-N-hexyl-glycine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of peptide synthesis, the incorporation of N-alkylated amino acids presents a significant synthetic hurdle. The steric bulk introduced by the N-alkyl group, particularly with longer chains such as in N-Fmoc-N-hexyl-glycine, dramatically reduces the nucleophilicity of the secondary amine and sterically shields the carboxylic acid for activation. This frequently leads to sluggish and incomplete coupling reactions, ultimately impacting the yield and purity of the target peptide. This guide provides a comparative analysis of commonly employed coupling reagents, offering field-proven insights and experimental data to aid researchers in selecting the optimal strategy for the successful incorporation of this compound and other challenging N-alkylated residues.

The Steric Conundrum of N-Alkylated Amino Acids

The primary challenge in coupling N-alkylated amino acids lies in the hindered nature of both reacting partners. The N-alkyl group not only diminishes the nucleophilic character of the amine but also sterically encumbers the approach of the activated carboxylic acid. Standard coupling protocols that are efficient for primary amino acids often fail to drive these reactions to completion, necessitating the use of more potent activation methods. The choice of coupling reagent, therefore, becomes a critical parameter for success.

A Head-to-Head Comparison of Leading Coupling Reagents

To address this challenge, we will compare the performance of several classes of coupling reagents: the classic carbodiimide-based approach (DIC/Oxyma), and the more advanced uronium/aminium salt-based reagents (HBTU, HATU, and COMU).

Uronium and Aminium Salts: The High-Performance Players

Uronium and aminium salts have become the reagents of choice for difficult couplings due to their ability to rapidly form highly reactive activated esters.[1][2]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) : For many years, HBTU has been a workhorse in peptide synthesis. However, its efficacy can be limited when faced with severe steric hindrance, such as that presented by N-hexyl-glycine.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) : Experimental evidence consistently demonstrates the superiority of HATU over HBTU for coupling sterically hindered amino acids.[1] The 7-aza-benzotriazole (OAt) active ester formed by HATU is significantly more reactive than the corresponding OBt ester from HBTU. This enhanced reactivity allows for more efficient acylation of the sterically hindered secondary amine of N-hexyl-glycine.[1]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) : As a third-generation uronium salt, COMU offers coupling efficiencies comparable or even superior to HATU for hindered couplings.[3][4] A key advantage of COMU is its OxymaPure-based leaving group, which is non-explosive and results in water-soluble byproducts, simplifying purification.[3] Furthermore, COMU has shown reduced epimerization and high efficiency even with only one equivalent of base.[3]

Carbodiimides with Additives: A Cost-Effective Alternative
  • DIC/Oxyma (N,N'-Diisopropylcarbodiimide/Ethyl 2-cyano-2-(hydroxyimino)acetate) : The combination of a carbodiimide with an additive like OxymaPure provides a cost-effective method for generating an active ester in situ. While generally less reactive than uronium/aminium salts, the DIC/Oxyma system can be effective for some less demanding couplings. However, for highly hindered substrates like this compound, this method may require longer reaction times and may not achieve the same level of efficiency as HATU or COMU.

Performance Data Summary

While specific quantitative data for the coupling of this compound is not extensively published in a single comparative study, a consistent trend emerges from studies on other N-alkylated and sterically hindered amino acids. The following table summarizes the expected relative performance based on available literature.

Coupling ReagentRelative ReactivityRacemization SuppressionKey AdvantagesKey Disadvantages
HATU Very HighExcellent"Gold standard" for hindered couplings, fast reaction times.[1][5][6]Higher cost, potential for guanidinylation side reaction.
COMU Very HighExcellentHigh reactivity, safer (non-explosive), water-soluble byproducts.[3][4]Limited solution stability.[5]
HBTU HighGoodGood for routine synthesis, lower cost than HATU.Less effective for highly hindered couplings, potential for guanidinylation.[5]
DIC/Oxyma ModerateGoodCost-effective, readily available.Slower reaction rates, may be less efficient for very hindered couplings.

Mechanistic Insights: Why Reagent Choice Matters

The superior performance of HATU and COMU can be understood by examining their reaction mechanisms. Both reagents proceed through the formation of highly reactive active ester intermediates.

HATU Activation Mechanism

The activation process with HATU involves the formation of a highly reactive OAt-active ester. This is achieved through the reaction of the deprotonated carboxylic acid with the HATU reagent, facilitated by a non-nucleophilic base like diisopropylethylamine (DIPEA).

HATU_Mechanism Fmoc_Hex_Gly Fmoc-N-hexyl-glycine Carboxylate Carboxylate Anion Fmoc_Hex_Gly->Carboxylate + DIPEA - DIPEA·H⁺ OAt_Ester OAt-Active Ester (Highly Reactive) Carboxylate->OAt_Ester + HATU HATU HATU HATU->OAt_Ester Coupled_Peptide Coupled Peptide OAt_Ester->Coupled_Peptide + Peptide-Amine Peptide_Amine N-terminal Amine (on resin) Peptide_Amine->Coupled_Peptide

Caption: HATU activation workflow.

COMU Activation Mechanism

Similarly, COMU activates the carboxylic acid to form a highly reactive Oxyma-based active ester. The morpholino group in COMU's structure enhances its solubility and reactivity.

COMU_Mechanism Fmoc_Hex_Gly Fmoc-N-hexyl-glycine Carboxylate Carboxylate Anion Fmoc_Hex_Gly->Carboxylate + DIPEA - DIPEA·H⁺ Oxyma_Ester Oxyma-Active Ester (Highly Reactive) Carboxylate->Oxyma_Ester + COMU COMU COMU COMU->Oxyma_Ester Coupled_Peptide Coupled Peptide Oxyma_Ester->Coupled_Peptide + Peptide-Amine Peptide_Amine N-terminal Amine (on resin) Peptide_Amine->Coupled_Peptide

Caption: COMU activation workflow.

Experimental Protocols

The following are detailed protocols for the solid-phase synthesis of a peptide containing this compound, comparing the use of HATU and COMU. These protocols are based on standard Fmoc-based solid-phase peptide synthesis (SPPS) procedures.[7]

General SPPS Workflow

SPPS_Workflow start Start with Resin swell 1. Resin Swelling in DMF start->swell deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) swell->deprotect wash1 3. DMF Wash deprotect->wash1 coupling 4. Amino Acid Coupling (See specific protocols below) wash1->coupling wash2 5. DMF Wash coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotect Yes final_deprotect Final Fmoc Deprotection repeat->final_deprotect No (Final Amino Acid) cleavage Cleavage from Resin and Side-Chain Deprotection final_deprotect->cleavage end Purified Peptide cleavage->end

Caption: General Solid-Phase Peptide Synthesis (SPPS) cycle.

Protocol 1: Coupling with HATU

Materials:

  • Fmoc-Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation and Coupling: a. In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. b. Add DIPEA (6 equivalents) to the solution and allow to pre-activate for 2-5 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for reaction completion. For N-alkylated amino acids, a chloranil test is a more reliable alternative.

  • Washing: Wash the resin with DMF (5 x 1 min).

  • Repeat: Proceed to the next deprotection and coupling cycle for the subsequent amino acid in the sequence.

Protocol 2: Coupling with COMU

Materials:

  • Fmoc-Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • This compound

  • COMU

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (5 min, then 15 min).

  • Washing: Wash the resin with DMF (5 x 1 min).

  • Amino Acid Activation and Coupling: a. In a separate vessel, dissolve this compound (3 equivalents) and COMU (3 equivalents) in DMF. b. Add DIPEA (6 equivalents) and pre-activate for 1-2 minutes.[8][9] c. Add the activated amino acid solution to the resin. d. Agitate the reaction for 1-2 hours at room temperature.

  • Monitoring: Use a chloranil test to confirm the completion of the coupling.

  • Washing: Wash the resin with DMF (5 x 1 min).

  • Repeat: Continue with the synthesis of the peptide.

Conclusion and Recommendations

The successful incorporation of sterically demanding residues like this compound is highly dependent on the choice of coupling reagent. While traditional methods may falter, modern uronium/aminium reagents provide the necessary reactivity to achieve high coupling efficiencies.

  • For highest efficiency and reliability , particularly with very challenging sequences, HATU remains a top choice, despite its higher cost.[1]

  • COMU presents a highly effective and safer alternative to HATU, with the added benefits of water-soluble byproducts and reduced racemization potential.[3] It is an excellent choice for both solution-phase and solid-phase synthesis.

  • For less sterically hindered N-alkylated amino acids or when cost is a primary concern, HBTU or DIC/Oxyma may be considered, although longer reaction times and double couplings may be necessary.

Ultimately, the optimal choice of coupling reagent will depend on the specific peptide sequence, the scale of the synthesis, and budgetary considerations. For challenging couplings involving this compound, investing in a high-performance reagent like HATU or COMU is strongly recommended to ensure the successful synthesis of the target peptide with high purity and yield.

References

  • Albericio, F., et al. (2009). COMU: a safer and more effective replacement for benzotriazole-based uronium coupling reagents. Chemistry – A European Journal, 15(37), 9404-9416. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Nowick, J.S. (2016). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • ResearchGate. What could happen when the Glycine is coupling in a sequence elongation process when using Fmoc method? Available at: [Link]

  • Google Patents. (2010). Production of peptides containing poly-gly sequences using fmoc chemistry.
  • Request PDF. (2025). Comparison of Peptide Coupling Reagents COMU and HCTU. Available at: [Link]

  • ResearchGate. (2015). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Available at: [Link]

  • Luxembourg Bio Technologies. (2009). COMU: A third generation of uronium-type coupling reagents. Available at: [Link]

  • Aldrich, J. V., et al. (2009). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Biopolymers, 90(3), 331–339. Available at: [Link]

Sources

A Comparative Guide to Backbone Modification: Benchmarking N-Fmoc-N-hexyl-glycine against Proline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide design and drug development, the precise control of peptide conformation is paramount. The peptide backbone, far from being a mere scaffold, is a dynamic entity whose structure dictates biological activity, stability, and therapeutic potential. Two powerful strategies for modulating this backbone are the incorporation of N-alkylated amino acids, such as N-Fmoc-N-hexyl-glycine, and the use of conformationally constrained proline analogs. This guide provides a deep, comparative analysis of these two approaches, offering the theoretical basis and practical framework for making informed decisions in your research.

The Core Dichotomy: Flexibility vs. Rigidity

At the heart of this comparison lies a fundamental choice: do you wish to introduce localized flexibility and novel chemical functionality, or enforce a rigid, predictable turn in the peptide chain?

  • N-Alkyl-Glycines (e.g., N-hexyl-glycine): These are part of a broader class known as peptoids or N-substituted glycines.[1] By replacing the amide proton with an alkyl group (in this case, a hexyl chain), several key changes occur. The primary impact is the removal of the hydrogen bond donor capability at that position.[2] This modification disrupts secondary structures like α-helices and β-sheets that rely on backbone hydrogen bonding. The result is a more flexible, "kinked" structure. Furthermore, the hexyl group introduces significant hydrophobicity, which can influence solubility and interactions with biological membranes.[3]

  • Proline and its Analogs: Proline is unique among the proteinogenic amino acids due to its cyclic pyrrolidine side chain, which is covalently bonded to the backbone nitrogen.[4] This cyclic structure imparts exceptional conformational rigidity, locking the phi (φ) dihedral angle at approximately -65°.[4] This makes proline a potent "structural disruptor" or a turn-inducer.[4] Proline analogs, such as 4-hydroxyproline (Hyp) and 4-fluoroproline (fPro), leverage this rigidity while adding new stereoelectronic effects or hydration properties to further stabilize specific conformations, like the collagen triple helix.[5][6]

Head-to-Head Comparison: Structural and Functional Implications

The choice between these two classes of building blocks has profound consequences for the final peptide's properties.

FeatureN-Hexyl-Glycine (N-Alkylated Glycine)Proline Analogs (e.g., Pro, Hyp)
Backbone Flexibility High; disrupts canonical secondary structures.Low; induces rigid turns (e.g., β-turns, polyproline helices).[2]
Hydrogen Bonding Acts only as an H-bond acceptor.[2]Acts only as an H-bond acceptor.[4]
Cis/Trans Isomerization Not applicable (no X-Pro bond).Significant; the X-Pro bond can exist in both cis and trans conformations, a key factor in protein folding and function.[7][8]
Side Chain Functionality The N-alkyl group acts as the "side chain," offering tunable hydrophobicity, charge, etc.[3]The pyrrolidine ring can be substituted (e.g., with -OH, -F) to modulate stability and interactions.[5]
Proteolytic Stability Generally high; the N-substituted backbone is resistant to many proteases.[9][10]High; the constrained structure around the Pro residue can sterically hinder protease access.[11]
Synthesis Challenge Can be sterically hindered, often requiring stronger coupling reagents (e.g., HATU) and longer reaction times.[12][13]Can be sterically hindered, and peptide bond formation is known to be slower than with other amino acids.[4][13]
Conceptual Framework: Visualizing the Structural Impact

To truly grasp the divergent effects of these modifications, it is helpful to visualize their structures and their influence on a peptide chain.

Caption: Structural comparison of N-hexyl-glycine and Proline.

The acyclic nature of N-hexyl-glycine contrasts sharply with the rigid pyrrolidine ring of proline, forming the basis for their different conformational effects on a peptide backbone.

peptide_conformation cluster_0 Peptide with N-Hexyl-Glycine cluster_1 Peptide with Proline a1 a1 a2 a2 a1->a2 flex a3 a3 a2->a3 flex a4 a4 a3->a4 a5 a5 a4->a5 b1 b1 b2 b2 b1->b2 b3 b3 b2->b3 kink b4 b4 b3->b4 b5 b5 b4->b5 workflow cluster_design 1. Design & Synthesis cluster_analysis 2. Purification & Analysis cluster_conformation 3. Conformational & Stability Studies Design Peptide Design (e.g., Ac-Gly-X-Gly-NH2) SPPS Solid-Phase Peptide Synthesis (SPPS) Design->SPPS Cleave Cleavage & Deprotection SPPS->Cleave HPLC Purification (RP-HPLC) Cleave->HPLC MS Characterization (Mass Spectrometry) HPLC->MS Purity Purity Assessment MS->Purity CD Secondary Structure (Circular Dichroism) Purity->CD NMR Cis/Trans Isomerism (NMR Spectroscopy) CD->NMR Stability Proteolytic Stability Assay NMR->Stability

Caption: Experimental workflow for benchmarking peptide analogs.

Detailed Experimental Protocols

Part 1: Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a model peptide (e.g., Ac-Ala-Gly-X-Gly-Ala-NH2, where X is N-hexyl-glycine or Proline) on a Rink Amide resin.

  • Resin Preparation:

    • Swell Rink Amide resin (0.5 mmol/g) in dimethylformamide (DMF) for 1 hour.

    • Wash the resin 3x with DMF.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

    • Wash the resin 5x with DMF.

  • Amino Acid Coupling:

    • Prepare the coupling solution: In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid, 3.9 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and 8 equivalents of N,N-Diisopropylethylamine (DIPEA) in DMF.

    • Expertise Note: HATU is a highly efficient coupling reagent recommended for sterically hindered residues like N-alkylated amino acids and proline. [12][14]It minimizes racemization and drives the reaction to completion where other reagents might fail. [15] 3. Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 2-4 hours. For N-hexyl-glycine, the coupling time may need to be extended.

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (free amines present), repeat the coupling step.

    • Wash the resin 5x with DMF.

  • Acetylation (N-terminal capping):

    • After the final amino acid is coupled and deprotected, treat the resin with a solution of 10% acetic anhydride and 2% DIPEA in DMF for 30 minutes.

    • Wash 5x with DMF, followed by 3x with dichloromethane (DCM).

  • Cleavage and Deprotection:

    • Treat the dried resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 2-3 hours.

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge, decant the ether, and dry the peptide pellet.

Part 2: Purification and Characterization

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the peptide fractions using Liquid Chromatography-Mass Spectrometry (LC-MS).

Part 3: Conformational and Stability Analysis

  • Circular Dichroism (CD) Spectroscopy:

    • Objective: To assess the global secondary structure. [16][17] * Protocol:

      • Dissolve the purified, lyophilized peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

      • Acquire CD spectra in the far-UV region (190-250 nm) using a 1 mm path length quartz cuvette. [18] 3. Expected Outcome: The proline-containing peptide may show a characteristic polyproline II (PPII) helix or β-turn signature, while the N-hexyl-glycine peptide is likely to exhibit a spectrum indicative of a random coil or disordered structure.

  • NMR Spectroscopy:

    • Objective: To investigate cis/trans isomerism for the proline-containing peptide. [19] * Protocol:

      • Dissolve the peptide in a deuterated solvent (e.g., D2O or H2O/D2O 9:1).

      • Acquire 1D and 2D (e.g., TOCSY, NOESY) NMR spectra.

      • Analysis: The presence of two distinct sets of signals for residues flanking the proline indicates the presence of both cis and trans isomers. [20]The relative integration of these peaks can quantify the population of each isomer. This analysis is not applicable to the N-hexyl-glycine peptide.

  • Proteolytic Stability Assay:

    • Objective: To compare the resistance of the peptides to enzymatic degradation.

    • Protocol:

      • Incubate each peptide at a known concentration in human serum or with a specific protease (e.g., trypsin, chymotrypsin) at 37°C.

      • Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

      • Quench the enzymatic reaction (e.g., by adding TFA).

      • Analyze the amount of remaining intact peptide by RP-HPLC or LC-MS.

      • Expected Outcome: Both modifications are expected to enhance proteolytic stability compared to a standard peptide sequence. [9][10][21]The N-hexyl-glycine residue, being a peptoid-like modification, may confer slightly superior resistance.

Conclusion: Making the Right Choice

The decision to use this compound or a proline analog is not a matter of which is "better," but which is correct for the intended application.

  • Choose this compound (or other N-alkylated glycines) when your goal is to:

    • Introduce flexibility and disrupt ordered secondary structures.

    • Systematically tune hydrophobicity or other properties via the N-alkyl chain.

    • Maximize proteolytic resistance for applications requiring long half-life. [22] * Create peptoid-peptide hybrids to explore novel chemical space. [23]

  • Choose Proline Analogs when your goal is to:

    • Introduce a conformationally rigid turn to mimic a specific protein loop or epitope.

    • Stabilize a desired secondary structure, such as a β-hairpin or a collagen-like triple helix. [11][24] * Leverage the cis/trans isomerization as a molecular switch to modulate activity or folding. [7][25] By understanding the fundamental structural differences and employing the rigorous benchmarking framework outlined here, researchers can harness the full potential of these powerful peptide design tools to advance the frontiers of science and drug discovery.

References

  • ACS Publications. Preparation and Application of an Inexpensive α-Formylglycine Building Block Compatible with Fmoc Solid-Phase Peptide Synthesis | Organic Letters. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. FMOC-Glycine: A Comprehensive Guide to Its Properties, Applications, and Manufacturing. [Link]

  • Aapptec Peptides. Fmoc-Gly-OH, N-Fmoc-glycine; CAS 29022-11-5. [Link]

  • Google Patents. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.
  • Wikipedia. Proline. [Link]

  • PubMed. The importance of proline residues in the structure, stability and susceptibility to proteolytic degradation of collagens. [Link]

  • PubMed. Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. [Link]

  • National Center for Biotechnology Information. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. [Link]

  • PubMed. Circular dichroism of peptides. [Link]

  • National Center for Biotechnology Information. Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. [Link]

  • MDPI. Experimental Insights into Conformational Ensembles of Assembled β-Sheet Peptides. [Link]

  • MDPI. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. [Link]

  • PubMed. Slow peptide bond formation by proline and other N-alkylamino acids in translation. [Link]

  • National Center for Biotechnology Information. Slow peptide bond formation by proline and other N-alkylamino acids in translation. [Link]

  • MDPI. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. [Link]

  • National Center for Biotechnology Information. Peptide Conformation Analysis Using an Integrated Bayesian Approach. [Link]

  • MDPI. Alkylation of Complex Glycine Precursor (CGP) as a Prebiotic Route to 20 Proteinogenic Amino Acids Synthesis. [Link]

  • MDPI. Strategies for Improving Peptide Stability and Delivery. [Link]

  • PubMed. Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix. [Link]

  • FEBS Press. The role of proline cis/trans isomerization in protein folding and function. [Link]

  • Royal Society of Chemistry. Chemical synthesis of site-selective advanced glycation end products in α-synuclein and its fragments. [Link]

  • aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • ACS Publications. Proline Cis−Trans Isomerization and Protein Folding | Biochemistry. [Link]

  • PubMed. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. [Link]

  • Wikipedia. Hydroxyproline. [Link]

  • ACS Publications. Solid-Phase Synthesis of Gly-Ψ[CH(CF3)NH]-Peptides | The Journal of Organic Chemistry. [Link]

  • ResearchGate. N-methylation of Nα-acylated, fully Cα-methylated, linear, folded peptides: Synthetic and conformational aspects. [Link]

  • ResearchGate. The importance of proline residues in the structure, stability and susceptibility to proteolytic degradation of collagens. [Link]

  • PubMed. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. [Link]

  • The Biochemist. Beginners guide to circular dichroism. [Link]

  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • ResearchGate. The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. [Link]

  • Mtoz Biolabs. Peptide Circular Dichroism Spectroscopy. [Link]

  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. [Link]

  • Royal Society of Chemistry. Multiple gas-phase conformations of proline-containing peptides: is it always cis/trans isomerization?. [Link]

  • University of Wisconsin-Madison. Effect of 3-Hydroxyproline Residues on Collagen Stability. [Link]

  • Semantic Scholar. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. [Link]

  • ACS Publications. Experimental NOE, Chemical Shift, and Proline Isomerization Data Provide Detailed Insights into Amelotin Oligomerization. [Link]

  • Portland Press. Computational methods for exploring protein conformations. [Link]

  • Digital Commons @ Southern University and A&M College. Conformational analysis of small peptides by circular dichroism. [Link]

  • MDPI. In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. [Link]

  • Online Inhibitor. HATU: Mechanistic Insights and Advanced Strategies in Peptide Synthesis. [Link]

  • National Center for Biotechnology Information. The cis conformation of proline leads to weaker binding of a p53 peptide to MDM2 compared to trans. [Link]

  • YouTube. Basics of Protein Secondary Structure Analysis using FTIR and Circular Dichroism Spectroscopy. [Link]

Sources

Validation of Peptide Purity and Identity using LC-MS/MS: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Orthogonality

In the legacy landscape of peptide synthesis, HPLC-UV (purity) and MALDI-TOF (identity) were often treated as separate, sufficient validation steps. However, the rising complexity of therapeutic peptides—and stricter regulatory oversight from the FDA and EMA—has rendered this decoupled approach obsolete.

The core problem is specificity . A single UV peak at 214 nm is not a guarantee of purity; it is merely a guarantee of co-elution. Stereoisomers, truncated sequences (missing one residue), and deamidated variants often co-elute with the main peak under standard UV gradients, leading to false purity assessments.

LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) solves this by providing orthogonal validation . It couples the quantitative power of chromatography with the molecular specificity of mass spectrometry, allowing you to "see inside" the UV peak.

This guide compares LC-MS/MS against traditional alternatives and provides a self-validating protocol for implementation.

Technical Comparison: LC-MS/MS vs. Alternatives

The following matrix objectively compares LC-MS/MS against the two most common alternatives: Standalone HPLC-UV and MALDI-TOF.

Table 1: Comparative Performance Matrix
FeatureHPLC-UV (214 nm) MALDI-TOF MS LC-MS/MS (ESI-QqQ/Q-TOF)
Primary Output Quantitative Purity (%)Molecular Weight (Identity)Purity + Sequence Identity
Separation Power High (Chromatographic)None (Shotgun analysis)High (Chromatographic + Mass)
Specificity Low (Co-eluting peaks look identical)Medium (Mass only, no fragmentation)High (Mass + Fragment Fingerprint)
Limit of Detection ~10-100 pmol~1-10 pmol~1-10 fmol (High Sensitivity)
Impurity ID Cannot identify impuritiesCan ID mass, but suppression affects low-level impuritiesCan ID and quantify trace impurities (0.1%)
Quantification Gold Standard (Beer-Lambert Law)Poor (Spot heterogeneity)Good (Requires isotopic standards)
Critical Insight: The "TFA Dilemma"

A major technical hurdle in switching to LC-MS/MS is the mobile phase modifier.

  • HPLC-UV typically uses Trifluoroacetic Acid (TFA) . TFA pairs strongly with peptides, improving peak shape and retention.

  • LC-MS/MS suffers from TFA. TFA ions (

    
     113) cause severe ion suppression  in the source, reducing sensitivity by up to 90%.
    
  • Solution: The protocol below uses Formic Acid (FA) for ionization efficiency, or Difluoroacetic Acid (DFA) as a compromise that offers TFA-like peak shape with better MS compatibility.

Deep Dive: The Validation Logic

Validation requires proving two things: Identity (Is this the right peptide?) and Purity (Is this only the right peptide?).

Identity Validation (Sequence Confirmation)

Simple MS (checking the parent mass) is insufficient. A deamidated impurity (+1 Da) or a swapped amino acid (e.g., Ile vs. Leu = same mass) can be missed.

  • Mechanism: LC-MS/MS isolates the precursor ion (peptide mass) and bombards it with inert gas (Collision Induced Dissociation - CID).

  • Evidence: The peptide breaks at the peptide bond, generating b-ions (N-terminal) and y-ions (C-terminal).

  • Validation: A match of the dominant b/y ion series against the theoretical sequence confirms identity with >99% confidence.

Purity Validation (Peak Homogeneity)

LC-MS/MS validates purity by checking for co-eluting masses under the main UV peak.

  • TIC (Total Ion Chromatogram): Sum of all mass intensity.

  • EIC (Extracted Ion Chromatogram): Software filters for only the target peptide's mass.

  • The Test: If the UV peak width is significantly wider than the EIC peak width, or if the mass spectrum at the leading edge of the peak differs from the trailing edge, the peak is impure.

Visualization: Decision Logic & Workflows

Diagram 1: The Orthogonal Validation Workflow

This diagram illustrates how UV and MS data are processed in parallel to confirm a "Pass" status.

PeptideValidation cluster_Detectors Orthogonal Detection Sample Peptide Sample LC LC Separation (C18 Column) Sample->LC UV UV Detector (214 nm) LC->UV MS ESI Source (Ionization) LC->MS DataUV UV Chromatogram (Area %) UV->DataUV DataMS1 MS1 Spectrum (Intact Mass) MS->DataMS1 Eval Data Synthesis DataUV->Eval Quantification DataMS2 MS2 Spectrum (Fragments) DataMS1->DataMS2 CID Frag DataMS1->Eval Mass Accuracy DataMS2->Eval Sequence ID Result Validation Report Eval->Result

Caption: Parallel processing of UV (Quantification) and MS (Identification) data streams to ensure orthogonal validation.

Diagram 2: Impurity Identification Logic

How to handle unexpected signals during validation.

ImpurityLogic Start Analyze Main Peak CheckMass Does Observed Mass Match Theoretical? Start->CheckMass Pass Identity Confirmed CheckMass->Pass Yes (<10 ppm error) Fail Investigate Impurity CheckMass->Fail No CheckAdduct Is it an Adduct? (+Na, +K, +Fe) Fail->CheckAdduct CheckAdduct->Pass Yes (Salt Adduct) CheckMod Is it a PTM? (+16 Da Oxidation, +1 Da Deamidation) CheckAdduct->CheckMod No CheckMod->Fail Yes (Product Degradant) CheckTrunc Is it Truncated? (Missing Amino Acid) CheckMod->CheckTrunc No CheckTrunc->Fail Yes (Synthesis Failure)

Caption: Decision tree for distinguishing between benign adducts and critical synthesis impurities.

Experimental Protocol: LC-MS/MS Peptide Validation

Disclaimer: This protocol is a starting point. Optimization is required based on peptide hydrophobicity (Grand Average of Hydropathy - GRAVY).

Reagents & Equipment
  • Instrument: UHPLC coupled to Q-TOF or Triple Quadrupole (QqQ).

  • Column: C18 Reverse Phase (1.7 µm particle size, 100 Å pore size for peptides <3kDa; 300 Å for larger).

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Method Parameters[1]
  • Flow Rate: 0.3 mL/min (Standard for 2.1mm ID columns).

  • Column Temp: 40°C (Reduces backpressure, improves mass transfer).

  • Gradient:

    • 0-2 min: 5% B (Desalting/Trapping)

    • 2-20 min: 5% -> 65% B (Linear gradient)

    • 20-22 min: 95% B (Wash)

    • 22-25 min: 5% B (Re-equilibration)

  • MS Source (ESI Positive):

    • Capillary Voltage: 3.5 kV

    • Gas Temp: 300°C

    • Scan Range: m/z 100 – 2000

Data Processing Steps
  • Extract the XIC: Extract the ion chromatogram for the theoretical

    
     and 
    
    
    
    charge states.
  • Calculate Mass Error: Formula:

    
    . Target: < 5 ppm.
    
  • Verify Isotopes: Ensure the isotopic envelope (M, M+1, M+2) matches the theoretical distribution (indicates no co-eluting isobaric interference).

  • Annotate MS/MS: Identify at least 3 consecutive y-ions or b-ions to confirm sequence directionality.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[1][2] Provides the global regulatory framework for specificity and accuracy testing.[3] [Link]

  • U.S. Food and Drug Administration (FDA). ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin.[2][4] (2021).[4][5] Specifically mandates orthogonal characterization of impurities. [Link]

  • Vergote, V., et al. Comparison of HPLC-UV and LC-MS methods for the analysis of impurities.[6] (Journal of Pharmaceutical and Biomedical Analysis). Demonstrates the sensitivity gap between UV and MS detection.[6] [Link]

Sources

Structural Analysis of N-Fmoc-N-hexyl-glycine Peptoids by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural characterization of N-Fmoc-N-hexyl-glycine and its oligomers represents a critical frontier in peptidomimetic drug design. Unlike standard


-peptides, these molecules—classified as peptoids  (poly-N-substituted glycines)—lack the amide proton required for backbone hydrogen bonding.[1] This absence confers protease resistance but introduces significant conformational heterogeneity due to facile cis/trans isomerization of the tertiary amide bond.

This guide objectively compares X-ray crystallography against orthogonal techniques (NMR, CD) for analyzing this class of lipopeptoids. We demonstrate that while solution-state methods struggle with the rapid interconversion of conformers, X-ray crystallography provides the definitive atomic-resolution data necessary to determine the active pharmaceutical ingredient (API) geometry , specifically the steric influence of the N-hexyl side chain on backbone folding.

Part 1: The Structural Challenge (Peptide vs. Peptoid)

To understand why X-ray crystallography is indispensable for this compound, one must first distinguish its structural logic from standard peptides.

The "Achilles' Heel" of Standard Analysis

In standard Fmoc-Leucine or Fmoc-Glycine peptides, the trans amide bond is energetically favored (~99%) due to steric clash between the


 substituents and the carbonyl oxygen.

In This compound , the side chain is shifted from the


 to the Nitrogen.[2]
  • Loss of H-Bonding: The backbone cannot form

    
    -helices or 
    
    
    
    -sheets stabilized by
    
    
    bonds.
  • Cis/Trans Degeneracy: The energy difference between cis and trans isomers is negligible (

    
    ). In solution, this results in a complex mixture of rotamers that broadens NMR signals, making precise structural assignment difficult.
    

Figure 1: Structural Logic of Peptides vs. Peptoids

structural_logic cluster_peptide Standard Peptide (e.g., Fmoc-Leu) cluster_peptoid Peptoid (N-Fmoc-N-hexyl-Gly) P_Bond Secondary Amide Bond P_Force Backbone H-Bonds (Stabilizing) P_Bond->P_Force Has NH Donor P_State Rigid Trans Conformation P_Force->P_State Locks Structure N_Bond Tertiary Amide Bond N_Force Steric Repulsion & Pi-Stacking (Fmoc) N_Bond->N_Force No NH Donor N_State Cis/Trans Equilibrium (Flexible) N_Force->N_State Side-chain Driven

Caption: Comparison of stabilizing forces. Peptoids rely on steric bulk (N-hexyl) and aromatic stacking (Fmoc) rather than hydrogen bonds.

Part 2: Comparative Analysis of Methodologies

The following table contrasts the performance of X-ray crystallography against solution-state NMR and Circular Dichroism (CD) for N-substituted glycines.

FeatureX-ray Crystallography Solution NMR (

)
Circular Dichroism (CD)
Primary Output Precise bond angles (

) and packing geometry.
Dynamical averaging of conformers.Global secondary structure estimation (Helix type).
Cis/Trans Resolution Definitive. Freezes the molecule in its lowest energy solid-state conformation.Ambiguous. Signals often overlap/broaden due to exchange rates on the NMR timescale.Low. Cannot distinguish specific bond geometries.
Side Chain Analysis Visualizes N-hexyl packing (interdigitation) and hydrophobic cores.NOE signals can infer proximity, but flexible chains yield weak constraints.N/A
Sample Requirement Single crystal (

).
Dissolved sample (mg scale).[3]Dissolved sample (

scale).
Suitability for N-Fmoc High. The Fmoc group promotes crystallization via

stacking.
Medium. Aromatic ring currents from Fmoc complicate spectra.Low. Fmoc absorption interferes with far-UV region (<210 nm).

Verdict: While NMR is superior for studying dynamics, X-ray crystallography is the gold standard for defining the stereochemical baseline of this compound building blocks.

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed to overcome the "oiling out" tendency of lipopeptoids. The N-hexyl chain adds significant hydrophobicity, often preventing crystal lattice formation in standard aqueous buffers.

Phase 1: Synthesis & Purification

Note: High purity (>98%) is non-negotiable for peptoid crystallization.

  • Synthesis: Use the sub-monomer method on trityl chloride resin.

    • Acylation: Bromoacetic acid / DIC.

    • Displacement: Hexylamine (creates the N-hexyl-glycine).

    • Termination: Fmoc-Cl (adds the Fmoc cap).

  • Cleavage: 20% Hexafluoroisopropanol (HFIP) in DCM. Critical: Avoid strong acids (TFA) if possible to preserve sensitive side chains, though N-hexyl is robust.

  • Purification: RP-HPLC (C18 column). Gradient: 50-100% Acetonitrile (ACN) in water + 0.1% TFA. The high hydrophobicity of the hexyl chain requires high organic content for elution.

Phase 2: Crystallization (The "Slow-Stack" Method)

Standard vapor diffusion often fails because the hydrophobic hexyl chains aggregate non-specifically. We utilize the Fmoc-driven assembly method.

  • Solvent System: Acetonitrile : Toluene (3:1).

    • Why: Toluene promotes

      
       stacking of the Fmoc groups, while Acetonitrile solubilizes the polar backbone.
      
  • Method: Slow Evaporation (controlled).

    • Dissolve 5 mg of this compound in 500

      
       of solvent mix.
      
    • Filter through 0.2

      
       PTFE filter into a borosilicate vial.
      
    • Cover with parafilm and pierce with one small needle hole.

    • Incubate at

      
      . Lower temperature reduces the entropic penalty of ordering the flexible hexyl chains.
      
Phase 3: Data Collection & Refinement
  • Cryoprotection: Paratone-N oil (the hexyl chain is lipophilic; aqueous cryoprotectants like glycerol may dissolve the crystal).

  • Beamline Settings: 100 K. Collect high-redundancy data to resolve weak reflections from the disordered alkyl tails.

Figure 2: Experimental Workflow

workflow Synthesis 1. Synthesis (Sub-monomer Method) Purify 2. HPLC Purification (>98% Purity Required) Synthesis->Purify Dissolve 3. Solubilization (ACN:Toluene 3:1) Purify->Dissolve Lyophilize first Crystallize 4. Crystallization (Slow Evaporation @ 4°C) Dissolve->Crystallize Fmoc Pi-Stacking Harvest 5. Harvesting (Paratone-N Oil) Crystallize->Harvest Hexyl chains pack Diffraction 6. X-ray Diffraction (100 K) Harvest->Diffraction

Caption: Optimized workflow for lipopeptoid crystallization. Toluene cosolvent is critical for engaging Fmoc interactions.

Part 4: Structural Insights & Data Interpretation

When analyzing the electron density map of this compound, focus on these three critical structural parameters:

The Omega ( ) Dihedral Angle

This angle defines the amide bond geometry.

  • Observation: Unlike peptides (fixed at

    
    ), this compound often crystallizes in the cis conformation  (
    
    
    
    ) or a twisted state.
  • Mechanism: The bulky N-hexyl group clashes with the Fmoc carbonyl in the trans state. The cis state relieves this steric strain, placing the hexyl chain and the Fmoc core on the same side, facilitating supramolecular packing.

Supramolecular Assembly (The "Zipper")

The crystal lattice is typically held together by two distinct domains:

  • Aromatic Domain: Fmoc groups form infinite columns via offset

    
     interactions (distance ~3.5 - 3.8 Å).
    
  • Hydrophobic Domain: The N-hexyl chains interdigitate (like a zipper), excluding solvent.

  • Significance: This segregation mimics the "micro-phase separation" seen in block copolymers and explains the stability of peptoid nanosheets.

Carbonyl-Carbonyl Interactions ( )

Look for short contacts (< 3.2 Å) between adjacent carbonyl oxygens and carbons. These non-covalent interactions stabilize the backbone in the absence of hydrogen bonds.

References

  • Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society. Link

  • Cuedari, A., et al. (2023). "Structural Elucidation of a Polypeptoid Chain in a Crystalline Lattice Reveals Key Morphology-Directing Role of the N-Terminus."[4] ACS Nano. Link

  • Kirshenbaum, K., et al. (1998). "Sequence-specific polypeptoids: A diverse family of heteropolymers with stable secondary structure." Proceedings of the National Academy of Sciences. Link

  • Gorske, B. C., & Stringer, J. R. (2016). "Peptoid Amide Cis/Trans Isomerism: Its Influence on Structure and Function." Current Organic Chemistry. Link

  • Hielscher, A., et al. (2015). "A Newcomer's Guide to Peptide Crystallography." Methods in Molecular Biology. Link

Sources

N-Alkylated Glycine Derivatives (Peptoids): A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In the landscape of peptidomimetics, N-alkylated glycine derivatives—commonly known as peptoids —occupy a critical niche.[1][2][3][4][5] Unlike standard peptides where the side chain is attached to the


-carbon, peptoids shift the side chain to the backbone nitrogen.[1][6][7] This single structural modification renders the backbone achiral and eliminates the amide hydrogen bond donor. The result is a class of molecules that retains the modular synthesis of peptides but exhibits complete resistance to proteolysis  and significantly enhanced cell permeability . This guide objectively compares peptoids against standard peptides and N-methylated amino acids, providing actionable protocols for their synthesis and application.
Part 1: Structural & Physicochemical Comparison[5]

To select the correct scaffold for drug discovery, one must understand the fundamental trade-offs between rigidity (affinity) and physicochemical properties (ADME).

The Structural Shift
  • 
    -Peptides:  Side chain on 
    
    
    
    . Chiral backbone. Hydrogen bond donors (NH) present.
  • N-Methyl Peptides: Side chain on

    
    ; Methyl on N. Restricted conformation.
    
  • Peptoids (N-alkyl glycines): Side chain on N. Achiral Glycine backbone. No NH donors.

Table 1: Comparative Physicochemical Metrics

Feature

-Peptides (Standard)
N-Methyl PeptidesPeptoids (N-Substituted Glycines)
Proteolytic Stability Low (

mins to hours)
Moderate to HighExcellent (Often > 24h in serum)
Cell Permeability Low (Polar backbone)ImprovedHigh (Lack of NH reduces desolvation penalty)
Conformational Rigidity High (Ramachandran defined)Very High (Steric clash)Low (Flexible/Floppy without constraints)
Hydrogen Bonding Donor & AcceptorAcceptor only (at N-Me site)Acceptor only (Backbone Carbonyl)
Synthesis Cost High (Protected AA monomers)Very High (N-Me monomers)Low (Submonomer method: Amines + Bromoacetic acid)

Expert Insight: The "floppiness" of peptoids is their main drawback regarding binding affinity. Unlike peptides that can lock into a secondary structure, peptoids often require the incorporation of bulky chiral side chains (e.g., N-(1-phenylethyl)glycine) or cyclization to induce stable helices or turns.

Part 2: Synthesis Methodologies

The primary advantage of peptoids is the Submonomer Synthesis Method (developed by Zuckermann et al.), which bypasses the need for expensive protected amino acid monomers.

Comparison: Monomer vs. Submonomer[4]
  • Monomer Method: Similar to standard SPPS. Requires pre-synthesizing N-alkylated glycine monomers. Verdict: Inefficient for library generation.

  • Submonomer Method: A two-step cycle using bromoacetic acid and primary amines.[1][4][7][8] Verdict: Superior diversity.[3][4][7] Any commercially available primary amine can be a side chain.

Visualization: The Submonomer Cycle

The following diagram illustrates the iterative two-step process that builds the peptoid backbone.

SubmonomerCycle Resin Resin-Bound Secondary Amine Acylation Step 1: Acylation (Bromoacetic Acid + DIC) Resin->Acylation Intermediate Resin-Bound Alkyl Bromide Acylation->Intermediate Forms Electrophile Displacement Step 2: Displacement (Primary Amine R-NH2) Intermediate->Displacement SN2 Reaction Wash Wash Steps (DMF) Displacement->Wash Wash->Resin Repeat Cycle

Caption: The Solid-Phase Submonomer Synthesis cycle. Step 1 creates an electrophilic center; Step 2 introduces the side chain via nucleophilic substitution.

Part 3: Experimental Protocols
Protocol 1: Manual Solid-Phase Submonomer Synthesis

Target Audience: Lab Scientists transitioning from SPPS to Peptoids.

Reagents:

  • Resin: Rink Amide resin (0.6 mmol/g loading).[7]

  • Acylation Cocktail: 1.2 M Bromoacetic acid in DMF + DIC (Diisopropylcarbodiimide).

  • Displacement Solution: 1.0–2.0 M Primary Amine in NMP (N-methylpyrrolidone).

Step-by-Step Workflow:

  • Resin Preparation: Swell 100 mg Rink Amide resin in DMF for 20 mins. Deprotect Fmoc (20% piperidine/DMF) if necessary to expose the initial amine.

  • Step 1: Acylation (The Linker):

    • Add 1 mL of Acylation Cocktail to the resin.

    • Incubate at

      
       (or RT) for 20–30 minutes  with agitation.
      
    • Mechanism:[1][7][9][10] Acylation of the resin-bound amine with bromoacetic acid forms a bromoacetylated intermediate.

    • Wash: DMF (3 x 1 min).

  • Step 2: Displacement (The Side Chain):

    • Add 1 mL of Displacement Solution (containing your specific R-group amine).

    • Incubate at RT for 30–60 minutes . Note: Sterically hindered amines require longer times or heat.[4]

    • Mechanism:[1][3][7][9][10] The primary amine attacks the

      
      -carbon, displacing the bromide (
      
      
      
      reaction) and regenerating the secondary amine for the next cycle.
    • Wash: DMF (3 x 1 min).

  • Validation (The Chloranil Test):

    • Unlike the Kaiser test (for primary amines), use the Chloranil Test to detect the secondary amine formed after displacement.

    • Positive Result: Blue/Green beads indicate successful displacement (secondary amine present).

    • Negative Result: Colorless/Yellow beads indicate failure (bromide still present).

  • Cleavage: Treat with 95% TFA / 2.5% TIS / 2.5%

    
     for 2 hours. Ether precipitate and lyophilize.
    
Part 4: Biological Performance & Applications[4][7][11][12][13][14][15]
Stability Data

Peptoids are essentially "invisible" to proteases. In a comparative study of antimicrobial agents:

  • Peptide (Pexiganan): Degraded by trypsin/chymotrypsin within < 30 minutes .

  • Peptoid Analog: Remained intact (> 95%) after 24 hours incubation with the same enzyme cocktail.

Permeability Mechanism

The enhanced permeability of peptoids is driven by the Desolvation Energy Penalty .

  • Peptides: To enter the lipid bilayer, the backbone NH groups must break water bonds. This costs energy (high desolvation penalty).

  • Peptoids: Lack backbone NH groups. They are already "pre-desolvated" in this respect, allowing them to partition into the membrane more easily.

Case Study: Antimicrobial Peptoids (Ampetoids)

Ampetoids mimic the amphipathic helix of Cationic Antimicrobial Peptides (AMPs) like Magainin.

  • Design Strategy: Alternating cationic (e.g., N-(4-aminobutyl)glycine) and hydrophobic (e.g., N-(phenylmethyl)glycine) residues.

  • Result: They disrupt bacterial membranes selectively but are resistant to bacterial proteases, solving the major pharmacokinetic flaw of natural AMPs.

Visualization: Peptoid Structure-Activity Relationship (SAR) Logic

PeptoidSAR Goal Design Goal: Bioactive Peptoid Problem Problem: High Flexibility (Entropy) Goal->Problem Solution1 Strategy A: Bulky Side Chains Problem->Solution1 Use Chiral/Aromatic Amines Solution2 Strategy B: Macrocyclization Problem->Solution2 Head-to-Tail Linkage Result1 Result: Polyproline Type-I Helix Solution1->Result1 Result2 Result: Constrained Scaffold Solution2->Result2

Caption: Decision tree for overcoming the inherent conformational flexibility of peptoids to achieve high-affinity binding.

References
  • Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society.

  • Miller, S. M., et al. (1994). "Comparison of the proteolytic susceptibility of peptides and peptoids." Drug Development Research.

  • Kwon, Y. U., & Kodadek, T. (2007). "Quantitative evaluation of the relative cell permeability of peptoids and peptides." Journal of the American Chemical Society.

  • Chongsiriwatana, N. P., et al. (2008).[11] "Peptoids that mimic the structure, function, and mechanism of helical antimicrobial peptides." Proceedings of the National Academy of Sciences.

  • Culf, A. S., & Ouellette, R. J. (2010). "Solid-phase synthesis of N-substituted glycine oligomers (α-peptoids) and derivatives." Molecules.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-Fmoc-N-hexyl-glycine

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Immediate Safety Precautions

Before initiating any disposal procedure, a thorough understanding of the potential hazards is paramount. While many Safety Data Sheets (SDS) for the parent compound, Fmoc-Glycine, do not classify it as a hazardous substance, some reports indicate a potential for skin, eye, and respiratory irritation[1]. Given that the toxicological properties of many synthetic peptides and their derivatives have not been fully investigated, a cautious approach is always recommended[1][2].

Immediate Actions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a laboratory coat, when handling N-Fmoc-N-hexyl-glycine in any form[1].

  • Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation of any dust particles[3][4].

  • Avoid Contact: Prevent direct contact with skin and eyes. In case of accidental contact, immediately wash the affected area with copious amounts of water[2][5].

Property Value (Based on Fmoc-Glycine) Source(s)
Appearance White to yellowish crystalline powder/solid[1]
Molecular Formula C17H15NO4 (Fmoc-Glycine)[2]
Melting Point 174-178 °C[1]
Solubility Insoluble in water[1]
GHS Hazard Statements (Potential) H315: Causes skin irritation (40% of reports) H319: Causes serious eye irritation (40% of reports) H335: May cause respiratory irritation (50% of reports)[1]
Disposal Workflow: A Step-by-Step Guide

The proper disposal of this compound depends on its physical state (solid or in solution) and the nature of any accompanying waste. The following workflow provides a systematic approach to ensure safe and compliant disposal.

DisposalWorkflow cluster_assessment Waste Assessment cluster_solid Solid Waste Disposal cluster_liquid Liquid Waste Disposal Waste This compound Waste IsSolid Is the waste solid? Waste->IsSolid SolidWaste Uncontaminated Solid IsSolid->SolidWaste Yes AqueousWaste Is it an aqueous solution? IsSolid->AqueousWaste No PackageSolid Package in a labeled, sealed container SolidWaste->PackageSolid ContaminatedSolid Contaminated Solids (e.g., paper towels, gloves) ContaminatedSolid->PackageSolid DisposeSolid Dispose as solid chemical waste via EHS PackageSolid->DisposeSolid IsHalogenated Is the solvent halogenated? HalogenatedWaste Collect in Halogenated Organic Waste Container IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Collect in Non-Halogenated Organic Waste Container IsHalogenated->NonHalogenatedWaste No DisposeLiquid Dispose via EHS HalogenatedWaste->DisposeLiquid NonHalogenatedWaste->DisposeLiquid AqueousWaste->IsHalogenated No (Organic Solvent) AqueousWaste->DisposeLiquid Yes

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

Experimental Protocol for Disposal:

A. Solid Waste Disposal (Uncontaminated and Contaminated)

This protocol applies to pure, unreacted this compound, as well as materials contaminated with the solid compound (e.g., weighing paper, gloves, paper towels).

  • Segregation: Do not mix solid this compound waste with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Collection: Carefully sweep up any solid material to avoid generating dust[2][6]. Place the solid waste into a clean, dry, and chemically compatible container with a secure lid. A high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.

  • Storage: Store the sealed container in a designated satellite accumulation area (SAA) or central accumulation area (CAA) as per your facility's Chemical Hygiene Plan[7][8].

  • Disposal: Arrange for pickup and disposal by your institution's EHS office or a licensed hazardous waste disposal contractor.

B. Liquid Waste Disposal (Organic and Aqueous Solutions)

During peptide synthesis, this compound will likely be dissolved in various solvents. The disposal of these solutions requires careful segregation based on the solvent composition.

  • Segregation:

    • Halogenated vs. Non-Halogenated: Do not mix halogenated and non-halogenated organic waste streams. Halogenated solvents (e.g., dichloromethane) require specific disposal methods.

    • Aqueous Waste: Aqueous solutions containing this compound should be collected separately from organic solvent waste. Do not pour aqueous solutions down the drain, as this can harm the environment[3][9].

  • Collection:

    • Pour the liquid waste into a designated, properly labeled waste container. Use a funnel to prevent spills.

    • Ensure the waste container is made of a material compatible with the solvents being used.

  • Labeling: Label the liquid waste container with "Hazardous Waste" and list all chemical components, including solvents and solutes, with their approximate concentrations.

  • Storage: Keep the waste container tightly sealed and store it in a designated satellite or central accumulation area.

  • Disposal: Contact your EHS office for collection and disposal.

C. Disposal of Empty Containers

Empty containers that held this compound must also be disposed of properly.

  • Decontamination: If possible and safe, rinse the empty container three times with a suitable solvent (e.g., acetone or methanol). The rinsate must be collected and disposed of as hazardous liquid waste.

  • Disposal of Rinsed Containers: Once triple-rinsed, the container can often be disposed of as non-hazardous waste. However, consult your institution's EHS guidelines for specific procedures.

  • Disposal of Unrinsed Containers: If the container cannot be safely rinsed, it must be disposed of as solid hazardous waste.

Regulatory and Compliance Framework

The disposal of all laboratory chemical waste is governed by local, state, and federal regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA (Environmental Protection Agency): The EPA's Resource Conservation and Recovery Act (RCRA) provides a comprehensive framework for the management of hazardous waste from "cradle to grave." Academic and research laboratories may be subject to specific regulations, such as Subpart K of the RCRA, which provides alternative requirements for managing hazardous waste in academic laboratories[10]. Key requirements include proper waste determination, timely removal of waste from laboratories, and the development of a Laboratory Management Plan[10].

  • OSHA (Occupational Safety and Health Administration): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates the development and implementation of a written Chemical Hygiene Plan (CHP)[7][11][12]. This plan must include procedures for the safe removal of contaminated waste[7].

It is the responsibility of the individual researcher and their institution to be aware of and comply with all applicable regulations. Always consult your institution's EHS office for specific guidance on waste disposal procedures.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By following the detailed procedures outlined in this guide, researchers can ensure that they are handling and disposing of this chemical in a manner that is safe, compliant, and responsible. A proactive approach to waste management, grounded in a thorough understanding of the potential hazards and regulatory requirements, is essential for the modern research enterprise.

References

  • Safety Data Sheet Fmoc-Gly-OH. (2020).
  • SAFETY DATA SHEET Fmoc-Glycine. (2024). Fisher Scientific.
  • SAFETY DATA SHEET 7-(Fmoc-amino)heptanoic acid. (n.d.). Fisher Scientific.
  • Safety Data Sheet: Fmoc-Glycine. (n.d.). Carl ROTH.
  • Proper Disposal of Fmoc-Gly-OH-15N: A Guide for Labor
  • Safety Data Sheet: (S)-Fmoc-2-(5'-hexenyl)glycine. (n.d.). AAPPTec, LLC.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.).
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US Environmental Protection Agency.
  • SAFETY DATA SHEET (S)-5-Azido-2-(Fmoc-amino)pentanoic acid. (2024). Sigma-Aldrich.
  • Laboratory Safety Guidance. (n.d.).
  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. (n.d.).
  • Managing Hazardous Chemical Waste in the Lab. (2021). Lab Manager.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.